Cdc7-IN-19

Catalog No.
S12885870
CAS No.
M.F
C19H21N5O2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cdc7-IN-19

Product Name

Cdc7-IN-19

IUPAC Name

13-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-17-oxa-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H21N5O2/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m1/s1

InChI Key

GQKMQWSLJVXSMV-CQSZACIVSA-N

SMILES

Array

Canonical SMILES

C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)C5CC6CCN5CC6

Isomeric SMILES

C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)[C@H]5CC6CCN5CC6

CDC7 Kinase: A Primer on Mechanism and Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

CDC7 (Cell Division Cycle 7) is a serine/threonine kinase that forms the DBF4-dependent kinase (DDK) complex with its regulatory subunit, DBF4. This complex is a critical regulator of DNA replication initiation [1] [2].

The table below summarizes the core functions of CDC7 and the consequent rationale for its inhibition in cancer therapy.

Aspect Core Function / Mechanism Therapeutic Rationale / Consequence of Inhibition
Primary Role Phosphorylates MCM2/4/6 subunits of the MCM helicase complex to trigger "origin firing" and initiate DNA replication [2] [3]. Abrogates DNA synthesis, leading to replication stress and fork collapse [3].
Cell Cycle Role Activity peaks at G1/S transition; essential for S-phase entry [2]. Induces cell cycle arrest at the G1/S boundary [4].
Checkpoint Activation In normal cells, inhibition activates a p53/FoxO3a-dependent DNA origin activation checkpoint, causing reversible G1 arrest [3]. Selective cancer cell killing; cancer cells with mutated TP53/RB1 lack this checkpoint, leading to apoptosis [4] [3].
Expression in Cancer Overexpressed in various cancers (e.g., pancreatic, colorectal, breast, esophageal) with low expression in normal tissues [5] [3] [6]. Provides a wide therapeutic window and a target for synthetic lethality in tumors with dysfunctional p53/RB1 [7] [3].

This differential response between normal and cancer cells forms the basis for a synthetic lethality approach, where cancer cells with common mutations in genes like TP53 and RB1 are uniquely susceptible to CDC7 inhibition [4] [3].

Established CDC7 Inhibitors and Their Mechanisms

While data on Cdc7-IN-19 is absent, the following table summarizes key CDC7 inhibitors discussed in the literature, which illustrate the common mechanisms of action.

Inhibitor Name Reported Mechanism / Class Key Experimental Findings & Context
PHA-767491 ATP-competitive; dual CDC7/CDK9 inhibitor [2] [3]. Induces apoptosis in cancer cells; causes tumor regression in mouse models [3].
XL-413 ATP-competitive inhibitor [2] [8]. Induces replication stress and a senescence-like phenotype [8].
TAK-931/Simurosertib Potent and selective ATP-competitive inhibitor [2] [7] [8]. Induces replication stress, aneuploidy, and SASP; synergizes with immune checkpoint blockade; degrades MYC to impair neuroendocrine transformation [7] [8].
Allosteric Inhibitors (e.g., Clofoctol) Disrupts CDC7-DBF4 protein-protein interaction [9]. Offers potential for greater selectivity; inhibits MCM2 phosphorylation and delays cell cycle progression [9].

The following diagram illustrates the core signaling pathway of CDC7 and the points of intervention for different inhibitor types.

G DBF4 DBF4 DDK_Complex CDC7-DBF4 (DDK) Complex DBF4->DDK_Complex Binds CDC7 CDC7 CDC7->DDK_Complex Binds MCM_Complex MCM2-7 Helicase Complex DDK_Complex->MCM_Complex Phosphorylates Apoptosis Apoptosis (in cancer cells) DDK_Complex->Apoptosis Inhibition leads to G1_Arrest Reversible G1 Arrest (in normal cells) DDK_Complex->G1_Arrest Inhibition leads to CMG_Complex Active CMG Helicase (Replication Fork Formation) MCM_Complex->CMG_Complex Activates DNA_Replication DNA Replication CMG_Complex->DNA_Replication Enables ATP_Comp_Inhib ATP-competitive Inhibitors (e.g., TAK-931, PHA-767491) ATP_Comp_Inhib->DDK_Complex Blocks ATP site Allo_Inhib Allosteric Inhibitors (e.g., Clofoctol) Allo_Inhib->DDK_Complex Disrupts formation

Diagram of CDC7 signaling pathway and inhibition mechanisms. The CDC7-DBF4 (DDK) complex is essential for initiating DNA replication. ATP-competitive and allosteric inhibitors disrupt this process, leading to different cellular outcomes based on the cell's genetic background.

Experimental Protocols for Evaluating CDC7 Inhibitors

The search results detail several standard methodologies used to characterize CDC7 inhibitor efficacy and mechanism of action.

  • Kinase Activity Assays: The Kinase-Glo luminescent kinase assay is a standard method. It measures kinase activity by quantifying the remaining ATP in a reaction mixture after a specific incubation period. A decrease in luminescence signal indicates kinase inhibition [9].
  • Cellular Proliferation and Viability Assays: The MTS assay is commonly used. Cells are seeded in 96-well plates, treated with the compound, and cell proliferation is determined by a colorimetric readout [6].
  • Apoptosis Analysis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. This method distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [3] [6].
  • Cell Cycle Analysis: PI staining of DNA content followed by flow cytometry. CDC7 inhibition typically leads to an accumulation of cells with a 4N DNA content (S/G2 phase) and the appearance of a sub-G1 peak (indicative of apoptosis) [8] [3].
  • Western Blotting for Mechanism: This technique validates target engagement and downstream effects.
    • Primary Antibodies used include: CDC7, phospho-specific MCM2 (e.g., Ser53), cleaved PARP-1, cleaved Caspase-3 (apoptosis markers), and γH2A.X (DNA damage marker) [1] [3].
  • IHC on Tissue Microarrays (TMAs): Used to correlate CDC7 protein expression with tumor phenotype and patient prognosis. Staining intensity and the percentage of positive cells are scored [5].

Future Perspectives and Alternative Information Sources

The development of CDC7 inhibitors is an active field, with research focusing on overcoming the limitations of ATP-competitive compounds, such as selectivity issues, by exploring allosteric inhibitors that disrupt the CDC7-DBF4 interaction [9]. Furthermore, combinations with immune checkpoint blockers [8] or standard chemotherapies like cisplatin and 5-FU [6] show promising synergistic effects.

To find specific information on "this compound", I suggest you:

  • Check supplier data from the company that synthesizes and sells this compound, as they often provide datasheets with IC50 values and preliminary experimental data.
  • Search patent databases for the compound, which may reveal its structure and claimed biological activity.
  • Use specialized databases like Clarivate's Cortellis or Integrity, which are comprehensive sources for drug discovery and development intelligence.

References

Comprehensive Technical Guide: The Role of CDC7 Kinase in DNA Replication Initiation and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Biological Function

Cell Division Cycle 7 (CDC7) is a conserved serine/threonine kinase that plays an indispensable role in the initiation of DNA replication across eukaryotic species. Together with its regulatory subunit DBF4 (also known as ASK in humans), CDC7 forms the DBF4-dependent kinase (DDK) complex, which serves as a critical regulator of origin firing during DNA replication [1]. The DDK complex is essential for the G1/S phase transition and functions in concert with cyclin-dependent kinases (CDKs) to ensure precise temporal control of replication initiation [1]. The significance of CDC7 extends beyond its fundamental role in DNA replication, as dysregulated CDC7 expression has been mechanistically linked to the pathogenesis of diverse human malignancies and neurodegenerative disorders, making it an attractive therapeutic target [1].

The CDC7 kinase exhibits a characteristic bilobal kinase architecture comprised of N-terminal and C-terminal lobes, with two distinctive kinase insertion regions that contribute to the challenges in developing selective CDC7 inhibitors [1]. Unlike CDKs whose activity is controlled by cyclin binding, CDC7 kinase activity is primarily regulated through its interaction with DBF4, which displays cell cycle-dependent expression - accumulating during late G1 phase, peaking at the G1/S transition, and being degraded as cells exit S phase [2] [3]. This expression pattern ensures that DDK activity is precisely coordinated with the replication program, with CDC7 protein maintaining stable expression throughout the cell cycle while DBF4 availability governs its activation timing [2].

Molecular Mechanism of Action in DNA Replication Initiation

Mechanism of Helicase Activation and Replisome Assembly

The primary function of CDC7 in DNA replication initiation centers on its role in activating the replicative helicase at origins of replication. The minimal chromatin licensing and replication pre-RC complex is established during G1 phase, with the MCM2-7 heterohexamer loaded onto DNA as an inactive double hexamer [2]. CDC7-DDK orchestrates a critical step in the conversion of this pre-RC to the active replicative helicase through phosphorylation of MCM subunits [1]. Specifically, CDC7 phosphorylates the N-terminal tails of MCM2, MCM4, and MCM6, triggering a conformational alteration in the MCM complex that enables the subsequent recruitment of additional replication factors [1].

This phosphorylation event facilitates the assembly of the CMG complex (CDC45-MCM2-7-GINS), which represents the active replicative helicase capable of unwinding double-stranded DNA at replication origins [1]. The CDC7-mediated phosphorylation creates docking sites for CDC45 and GINS complex recruitment, both essential components for helicase activity [1]. The transition from the phosphorylated MCM complex to the fully assembled CMG complex marks the culmination of the initiation process and the establishment of bidirectional replication forks. This mechanism is evolutionarily conserved from yeast to humans, underscoring the fundamental nature of CDC7's role in DNA replication [4].

Chromatin Localization and Origin Recognition

The targeting of CDC7 to replication origins is mediated primarily through its regulatory subunit DBF4, which exhibits specific chromatin association at origins during late G1 phase [3] [5]. DBF4 assumes a punctate nuclear pattern that mirrors the distribution of the Origin Recognition Complex (ORC) and its chromatin association requires ORC but occurs independently of CDC6 or CDK activity [5]. This localization mechanism positions the CDC7-DBF4 complex at potential initiation sites prior to the G1/S transition, priming origins for activation upon achieving the appropriate kinase activity thresholds [5].

Advanced genomic mapping using the Calling Cards method (which employs Ty5 retrotransposon integration to mark protein-DNA interaction sites) has demonstrated that CDC7 localizes to numerous genomic regions with enrichment at functional replication origins, particularly those that fire early in S phase [2] [4]. Interestingly, kinase-dead CDC7 mutants show increased chromatin retention, suggesting that phosphorylation events may promote CDC7 dissociation from its substrates [4]. The CDC7-DBF4 complex displays a dynamic chromatin association throughout the cell cycle - loosely bound during G1 phase and becoming stabilized at the G1/S transition specifically at sites destined to become active origins [2].

Table 1: Key Phosphorylation Targets of CDC7 Kinase in DNA Replication

Substrate Phosphorylation Site Functional Consequence Biological Significance
MCM2 Multiple N-terminal serines Helicase activation CMG complex formation
MCM4 Multiple N-terminal serines Conformational change in MCM Replisome assembly
MCM6 Multiple N-terminal serines Helicase activation Origin firing
Claspin Not fully characterized Chk1 activation Replication checkpoint
RAD18 Serine cluster RAD18-Polη interaction Translesion synthesis
Coordination with CDK and Regulatory Pathways

CDC7 functions in a complementary partnership with cyclin-dependent kinases (CDKs) to ensure precise temporal control of replication initiation [6]. While both kinases are essential for origin firing, they phosphorylate distinct substrates and regulate non-overlapping steps in the initiation process [1]. CDK activity is required for the conversion of the pre-RC to a pre-Initiation Complex (pre-IC), while CDC7-DDK directly activates the MCM helicase [6]. This division of labor creates a robust regulatory system that integrates multiple signaling inputs to determine replication timing and origin efficiency.

The interplay between CDC7 and checkpoint pathways represents another critical layer of regulation, particularly under conditions of replication stress. In response to genotoxic insults, the ATR-Chk1 pathway promotes stabilization of the CDC7-DBF4 complex on chromatin through inactivation of the anaphase-promoting complex/cyclosome-Cdh1 (APC/C-Cdh1) [7]. This stabilization mechanism ensures that CDC7 can perform essential functions in replication fork maintenance and DNA damage bypass even under stress conditions [7]. Additionally, CDC7 contributes to checkpoint signaling through phosphorylation of Claspin, an adaptor protein essential for ATR-dependent phosphorylation of Chk1, thereby creating a positive feedback loop that amplifies the replication stress response [1] [7].

G G1_phase G1 Phase: Pre-RC Formation ORC ORC binds origin G1_phase->ORC MCM_loading MCM2-7 loading ORC->MCM_loading G1S_transition G1/S Transition: Kinase Activation MCM_loading->G1S_transition CDK_activation CDK activation G1S_transition->CDK_activation DDK_activation CDC7-DBF4 activation G1S_transition->DDK_activation MCM_phosphorylation MCM2-7 phosphorylation by CDC7-DDK CDK_activation->MCM_phosphorylation DDK_activation->MCM_phosphorylation S_phase S Phase: Initiation CMG_assembly CDC45 recruitment & CMG complex formation MCM_phosphorylation->CMG_assembly Replisome_assembly Replisome assembly & origin firing CMG_assembly->Replisome_assembly Replisome_assembly->S_phase

CDC7 Kinase in DNA Replication Initiation Pathway

Roles Beyond DNA Replication

DNA Damage Response and Translesion Synthesis

CDC7 kinase plays a significant role in the cellular response to DNA damage and replication stress, functioning as a key mediator of DNA damage tolerance pathways. Under replication stress conditions, CDC7 facilitates the RAD18-dependent pathway for translesion synthesis (TLS), a mechanism that enables continued DNA replication past damaged templates [7]. CDC7 phosphorylates a cluster of serine residues on RAD18, an E3 ubiquitin ligase essential for TLS, which promotes interaction between RAD18 and DNA polymerase η (Polη) [8]. This phosphorylation event enhances the recruitment of Polη to stalled replication forks, providing a mechanism for bypassing DNA lesions that would otherwise obstruct replication fork progression [8].

The interaction between the motif-C domain of DBF4 and the N-terminal RING domain of RAD18 serves as a critical regulatory switch that influences DNA repair pathway choice [7]. This interaction promotes chromatin binding of RAD18 and facilitates RAD18-mediated TLS, while potentially suppressing homologous recombination by competing with RAD51C binding to the same RING domain [7]. This molecular switch mechanism ensures that the appropriate DNA repair pathway is engaged based on cellular context and the nature of the DNA lesion. The coordination between CDC7 and RAD18 represents a sophisticated mechanism for integrating DNA replication with DNA damage tolerance, maintaining genome stability under stressful conditions [7].

Mitotic Functions and Cross-Talk with Aurora B

Recent research has revealed unexpected roles for CDC7 during G2/M phases of the cell cycle, expanding its functional repertoire beyond S phase. CDC7 exhibits significant kinase activity during G2/M and contributes to mitotic progression through phosphorylation and stimulation of Aurora B kinase [9]. Aurora B, a conserved mitotic kinase, plays critical roles in chromosome segregation and cytokinesis as part of the Chromosome Passenger Complex [9]. CDC7 phosphorylates Aurora B at threonine-236, located adjacent to the autophosphorylation site T232, and this phosphorylation enhances Aurora B kinase activity [9].

This CDC7-Aurora B axis contributes to efficient M-phase progression and proper operation of the Spindle Assembly Checkpoint (SAC) [9]. Downregulation or inhibition of CDC7 reduces Aurora B activity in vivo and leads to retarded M-phase progression, while SAC imposed by paclitaxel is dramatically reversed by CDC7 inhibition - similar to the effect observed with Aurora B inhibition [9]. These findings establish a novel connection between the replication kinase CDC7 and mitotic regulation, suggesting that CDC7 functions as a pleiotropic cell cycle regulator with responsibilities extending throughout the division cycle.

Table 2: CDC7 Functions in Different Biological Contexts

Biological Context CDC7 Function Key Substrates Functional Outcome
DNA Replication Origin firing MCM2, MCM4, MCM6 Helicase activation, replisome assembly
Replication Stress Response Checkpoint modulation Claspin, RAD18 Chk1 activation, TLS pathway regulation
DNA Damage Bypass Translesion synthesis RAD18 Polη recruitment, lesion bypass
Meiotic Recombination Meiotic progression Mer2 Coordination of meiotic events
Mitosis Aurora B activation Aurora B Chromosome segregation, SAC

Therapeutic Targeting of CDC7

CDC7 as a Cancer Therapeutic Target

The differential dependency between cancer cells and normal cells on CDC7 function has positioned it as an attractive molecular target for anticancer therapy. Malignant cells frequently exhibit overexpressed CDC7 and heightened reliance on its activity to sustain rapid proliferation, while normal cells can tolerate transient CDC7 inhibition [1]. This therapeutic window is further widened by the observation that suppression of CDC7 selectively induces apoptosis in tumor cells while minimally affecting the viability of normal cells [1]. The molecular basis for this selective vulnerability may stem from the heightened replication stress and dysregulated cell cycle checkpoints characteristic of cancer cells.

Several small molecule inhibitors of CDC7 have been developed and advanced to clinical trials, with most currently undergoing Phase I and Phase II evaluations [1]. Notable examples include:

  • PHA-767491: A dual CDC7/CDK9 inhibitor that was among the first compounds characterized
  • XL-413: A selective CDC7 inhibitor that demonstrated promising preclinical efficacy
  • TAK-931: A potent and selective CDC7 inhibitor that has advanced to clinical trials

These compounds primarily target the ATP-binding pocket of CDC7, competing with ATP for binding to the kinase domain [1]. However, this mechanism presents challenges in vivo due to the high intracellular concentrations of ATP that can compromise inhibitor effectiveness [1]. Additionally, the structural similarity between the catalytic sites of CDC7 and certain CDKs (particularly CDK2 and CDK9) has complicated the development of highly selective inhibitors with minimal off-target effects [1].

CDC7 in Neurodegenerative Diseases

Beyond oncology, emerging evidence has implicated CDC7 in the pathogenesis of neurodegenerative diseases, particularly those characterized by TDP-43 proteinopathies such as amyotrophic lateral sclerosis (ALS) and frontotemporal lobar dementia (FTLD) [1]. CDC7-mediated phosphorylation of TDP-43 (transactive response DNA binding protein of 43 kDa) contributes to pathological aggregation and neurotoxicity [1]. This discovery has prompted investigation of CDC7 inhibitors as potential therapeutic candidates for these currently untreatable neurodegenerative conditions.

CDC7 inhibitors based on the 6-mercaptopurine scaffold have been identified as promising candidates for future therapy of ALS and/or FTLD [1]. These compounds reduce TDP-43 phosphorylation and aggregation in experimental models, suggesting a potential disease-modifying effect. The dual involvement of CDC7 in both cancer and neurodegeneration underscores the context-dependent consequences of its inhibition and highlights the importance of tissue-specific delivery approaches for therapeutic applications.

Current Challenges and Future Perspectives

The development of clinically effective CDC7 inhibitors faces several significant challenges. The ATP-competitive nature of most existing small molecule inhibitors must contend with high intracellular ATP concentrations, potentially compromising their efficacy in physiological settings [1]. Additionally, the presence of two kinase inserts (KIs) in the CDC7 structure adds complexity to the design of potent and selective inhibitors [1]. The structural similarity between CDC7 and CDK2/CDK9 presents further obstacles to achieving kinase selectivity, which is essential for minimizing off-target effects [1].

Future directions in CDC7-targeted therapy include the development of allosteric inhibitors that target regions outside the ATP-binding pocket, the exploration of combination therapies that leverage synergistic interactions with conventional chemotherapeutic agents, and the application of novel drug discovery technologies such as proteolysis targeting chimeras (PROTACs) that could achieve more complete and sustained CDC7 inhibition [1]. The demonstrated synergy between CDC7 inhibition and oxaliplatin in colorectal cancer models illustrates the potential of rational combination approaches [1]. As our understanding of CDC7 biology continues to expand, so too will opportunities for therapeutic intervention across multiple disease contexts.

Table 3: CDC7 Inhibitors in Development

Inhibitor Chemical Class Selectivity Development Stage Key Characteristics
PHA-767491 Aminopyrazine Dual CDC7/CDK9 Preclinical First identified compound, benchmark inhibitor
XL-413 Not specified Selective CDC7 Phase I Demonstrated proof-of-concept in preclinical models
TAK-931 Not specified Selective CDC7 Phase I/II Potent inhibitor with favorable pharmacokinetics
AS-0141 Not specified Selective CDC7 Preclinical Potent and selective, developed for solid cancers

Experimental Methods for Studying CDC7 Function

Calling Cards Method for Genomic Localization

The Calling Cards method represents an innovative approach for mapping CDC7 binding sites throughout the genome, overcoming limitations of conventional chromatin immunoprecipitation (ChIP) techniques that often fail to capture transient kinase-substrate interactions [2] [4]. This method leverages the Ty5 retrotransposon integration system from budding yeast, where a query protein (in this case CDC7) is fused to the Sir4 protein that directs integration of Ty5 retrotransposons [4]. Each time the CDC7-Sir4 fusion protein binds DNA, the associated integrase creates a permanent "calling card" mark in the genome through Ty5 insertion [4].

The experimental workflow involves:

  • Generating a yeast strain expressing CDC7-Sir4 fusion protein under native promoter control
  • Including molecular barcodes to enable multiplexed analysis of multiple proteins
  • Inducing Ty5 retrotransposon expression to mark sites of CDC7 binding
  • Deep sequencing of insertion sites to map binding events genome-wide
  • Bioinformatic analysis to identify enriched regions compared to control strains

This approach revealed that CDC7 localizes to many genomic regions with enrichment at functional replication origins, particularly early-firing origins [4]. Interestingly, a kinase-dead CDC7 mutant (cdc7KD-Sir4) produced seven-fold higher integration efficiency, suggesting that the wild-type kinase dissociates more readily after phosphorylation, while the mutant remains bound to substrates longer [4]. The Calling Cards method can be adapted for any DNA-binding protein and has potential applications in higher eukaryotes for identifying functional replication origins [4].

In Vitro Kinase Assays

In vitro kinase assays provide a controlled system for characterizing CDC7 enzymatic activity, identifying substrates, and evaluating inhibitor efficacy. The basic protocol involves:

  • Purified CDC7-DBF4 complex: Isolated from recombinant expression systems (typically insect or mammalian cells)
  • Substrate preparation: Recombinant protein substrates (e.g., MCM subunits, RAD18, Aurora B) or synthetic peptides
  • Kinase reaction: Conducted in kinase buffer with ATP (including [γ-32P]ATP for radioactive detection or cold ATP for phospho-specific antibodies)
  • Detection methods: Radiography, Western blotting with phospho-specific antibodies, or fluorescence-based detection systems

For Aurora B phosphorylation studies, researchers have successfully employed purified rat Aurora B or human Aurora B/INCENP complex as substrates, measuring phosphorylation through electrophoretic mobility shifts or immunoblotting with phospho-specific antibodies [9]. These assays confirmed that CDC7-ASK phosphorylates Aurora B at threonine-236 and stimulates its kinase activity toward histone H3 [9]. Similar approaches have been used to characterize CDC7-mediated phosphorylation of RAD18, MCM subunits, and other substrates [8].

Replication Stress Protocols

Assessing CDC7 function under replication stress conditions requires specialized experimental approaches that induce fork stalling or DNA damage while monitoring CDC7 localization and activity. Common methods include:

  • Hydroxyurea treatment: Inhibits ribonucleotide reductase, depleting dNTP pools and causing replication fork stalling
  • Etoposide exposure: Induces DNA double-strand breaks by inhibiting topoisomerase II
  • UV irradiation: Creates cyclobutane pyrimidine dimers that block replication fork progression
  • Mimosine treatment: Causes reversible cell cycle arrest at the G1/S boundary

Under these stress conditions, researchers have demonstrated that the ATR-Chk1 pathway stabilizes the CDC7-DBF4 complex on chromatin through inactivation of the APC/C-Cdh1 ubiquitin ligase [7]. This stabilization mechanism ensures that CDC7 can perform its essential functions in replication fork maintenance and DNA damage bypass even under genotoxic stress [7]. Monitoring CDC7 localization and phosphorylation events during these stress responses provides insights into its checkpoint-related functions and mechanisms of regulation.

G Replication_stress Replication Stress ATR_activation ATR-Chk1 pathway activation Replication_stress->ATR_activation APC_inactivation APC/C-Cdh1 inactivation ATR_activation->APC_inactivation DDK_stabilization CDC7-DBF4 stabilization on chromatin APC_inactivation->DDK_stabilization Downstream_pathways Downstream Pathways DDK_stabilization->Downstream_pathways RAD18_pathway RAD18 phosphorylation & TLS pathway activation Downstream_pathways->RAD18_pathway Fork_protection Fork protection & restart mechanisms Downstream_pathways->Fork_protection Checkpoint_amplification Checkpoint amplification via Claspin phosphorylation Downstream_pathways->Checkpoint_amplification Outcomes Cellular Outcomes RAD18_pathway->Outcomes Fork_protection->Outcomes Checkpoint_amplification->Outcomes Genome_stability Genome stability maintenance Outcomes->Genome_stability Damage_tolerance DNA damage tolerance Outcomes->Damage_tolerance Fork_recovery Replication fork recovery Outcomes->Fork_recovery

CDC7 Kinase in Replication Stress Response

Conclusion

References

Cdc7-IN-19 binding affinity and selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Context from General CDC7 Research

Although data on Cdc7-IN-19 is unavailable, current research provides context on CDC7 as a target. The table below summarizes key points from the search results.

Topic Summary from Search Results
CDC7 Function Serine/threonine kinase; forms DDK complex with DBF4; essential for DNA replication initiation [1] [2].
Inhibitor Examples TAK-931, XL413, simurosertib, PHA-767491 are cited; no mention of this compound [3] [4] [5].
Selectivity Challenge Known CDC7 inhibitors are ATP-competitive, often leading to selectivity issues [4].
Profiling Method Kinase selectivity is determined by profiling against large panels of kinases; % inhibition or Kd values are common metrics [6].

Based on the general methodology for determining kinase selectivity found in the search results [6], the conceptual workflow can be summarized as follows:

Start Start: Identify Target (CDC7) Screen High-Throughput Screening Against Kinase Panel Start->Screen Data Collect Binding/Inhibition Data (% Inhibition, Kd, Ki) Screen->Data Analyze Analyze Selectivity Profile (Identify 'Undesired Kinases') Data->Analyze Design Design Selective Compounds (Chemical Transformations) Analyze->Design Validate Validate with Secondary Assays Design->Validate

Conceptual workflow for kinase inhibitor selectivity profiling.

References

Cdc7-IN-19 in vitro potency and IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Cdc7-IN-19 Potency Profile

The table below summarizes the available quantitative data for this compound:

Parameter Value Context / Assay
IC50 (CDC7) 1.49 nM In vitro kinase assay [1]
Molecular Weight 351.40 g/mol Formula: C19H21N5O2 [1]
CAS Number 2606780-39-4 [1]

The search results indicate that This compound is a highly potent inhibitor, designed to target the ATP-binding pocket of the CDC7 kinase [2] [1].

The Role of CDC7 and Inhibitor Mechanism

To contextualize the experimental data, the diagram below illustrates the central role of CDC7 in DNA replication and the primary consequence of its inhibition.

G CDC7 Function and Inhibition ORC ORC Complex (Binds Origin of Replication) preRC Formed Pre-Replication Complex (pre-RC) ORC->preRC MCM MCM Complex (Replicative Helicase, Inactive) MCM->preRC DDK Active CDC7-DBF4 Complex (DDK) preRC->DDK G1/S Transition CDC7 CDC7 Kinase CDC7->DDK DBF4 Activator DBF4 DBF4->DDK phosphoMCM Phosphorylated MCM (Active Helicase) DDK->phosphoMCM Phosphorylates replication DNA Replication Initiation phosphoMCM->replication inhibitor CDC7 Inhibitor (e.g., this compound) inhibitor->DDK Inhibits fork_stall Replication Fork Stalling & Collapse inhibitor->fork_stall RS Replication Stress & DNA Damage fork_stall->RS outcomes Cell Outcomes: - Apoptosis (Cancer Cells) - Senescence - Immune Activation RS->outcomes

CDC7 kinase, activated by DBF4, is essential for initiating DNA replication. Its inhibition leads to replication stress and diverse anti-tumor effects.

Insights from Broader CDC7 Inhibitor Research

While specific protocol details for this compound are lacking, research on other CDC7 inhibitors provides valuable context for its potent effects:

  • Selectivity Challenge: A significant hurdle in developing CDC7 inhibitors is achieving selectivity over structurally similar kinases like CDK2. The unique kinase insertion regions in CDC7's structure are exploited for designing selective compounds [2].
  • Therapeutic Rationale: Cancer cells, especially those with TP53 and RB1 mutations, often overexpress CDC7 and are highly dependent on it for proliferation. Inhibition selectively induces apoptosis in these cancer cells while normal cells can arrest reversibly [3] [4].
  • Mechanistic Consequences: Beyond blocking DNA synthesis, CDC7 inhibition induces replication stress, which can lead to senescence and the secretion of inflammatory molecules (SASP). This can remodel the tumor microenvironment and potentially enhance response to immunotherapy [5].

References

CDC7 overexpression in cancer cell lines and tumors

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Functional Roles

CDC7 overexpression drives tumorigenesis through multiple mechanisms beyond its core role in initiating DNA replication.

  • DNA Replication Stress and Genomic Instability: CDC7 is crucial for coordinating the replication stress response. It localizes to stalled forks and promotes MRE11-dependent processing of reversed replication forks. This activity is essential for fork restart under stress but also contributes to fork degradation and chromosomal breakage in BRCA2-deficient cells, highlighting a key vulnerability [1].
  • Dysregulated Checkpoints and Synthetic Lethality: Normal cells possess a DNA origin activation checkpoint that triggers a reversible G1 arrest upon CDC7 inhibition. This p53-dependent checkpoint is frequently abrogated in cancers. Tumors with mutations in p53, p21, ARF, or Rb lack this safeguard, leading to synthetic lethality. When CDC7 is inhibited, these cancer cells undergo an abortive S-phase, resulting in replication fork collapse and apoptosis, while normal cells remain viable [2] [3].
  • Induction of Pro-Inflammatory Senescence: CDC7 inhibition can induce a distinct phenotype of senescence-like aneuploid cells. These cells exhibit a Senescence-Associated Secretory Phenotype (SASP), characterized by high expression of inflammatory cytokines and chemokines (e.g., IL6, CCL5, CXCL10). This creates an immunologically "hot" tumor microenvironment [4].

CDC7 as a Therapeutic Target

The therapeutic promise of CDC7 is underscored by the development of various inhibitors and their observed effects.

Inhibitor Name Key Characteristics Observed Experimental Outcomes
PHA-767491 Dual Cdc7/Cdk9 inhibitor [3] [2] Induces apoptosis in pancreatic, breast, and leukemia cell lines; tumor regression in mouse models [3] [2].
XL413 More specific CDC7 inhibitor [1] Reduces HU-induced RPA2 and H2AX phosphorylation; prevents fork collapse [1].
TAK-931 First orally active, selective CDC7 inhibitor; a next-generation replication stress inducer [4] Induces replication stress, aneuploidy, and SASP; combines effectively with immune checkpoint blockers [4].

Experimental Protocols for Key Assays

Immunohistochemical Analysis of CDC7 Expression

This protocol is adapted from methodologies used to validate CDC7 overexpression in colorectal and pancreatic cancer tissues [5] [3].

  • Tissue Microarray (TMA) Construction: Obtain formalin-fixed, paraffin-embedded (FFPE) tumor samples and matched normal tissues. Define representative tumor regions from H&E-stained sections. Punch tissue cylinders (0.6 mm diameter) from donor blocks and embed them in a recipient TMA block [5].
  • Immunostaining:
    • Cut 4 μm sections from TMA blocks.
    • Perform antigen retrieval by heating slides in citrate buffer (pH 9.0) at 121°C for 10 minutes in an autoclave [5].
    • Incubate with primary anti-CDC7 antibody (e.g., clone SPM171 at 1:150 dilution) [5].
    • Apply indirect immunoperoxidase detection systems, using diaminobenzidine (DAB) as a chromogen and Mayer's hematoxylin as a counterstain [5].
  • Scoring and Quantification:
    • Evaluate staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells [5].
    • Scoring Categorization:
      • Negative: No staining.
      • Weakly Positive: 1+ or 2+ intensity in ≤50% of cells, or 3+ intensity in ≤20% of cells.
      • Strongly Positive: 2+ intensity in >50% of cells, or 3+ intensity in >20% of cells [5].
    • Calculate a labeling index (LI) as the percentage of immunopositive tumor cells [3].
Assessing CDC7 Inhibition In Vitro

This protocol is used to evaluate the functional consequences and efficacy of CDC7 inhibitors [3] [4].

  • Cell Treatment:
    • Use cancer cell lines (e.g., Capan-1, PANC-1 for pancreatic cancer; HeLa, U2OS for broader models) and an appropriate normal cell control.
    • Treat cells with a specific CDC7 inhibitor (e.g., 10 μM XL413, PHA-767491, or TAK-931). Include a DMSO vehicle control. A pre-treatment period of 30 minutes before applying other genotoxic agents (e.g., Hydroxyurea) is often used [1] [4].
  • Apoptosis Analysis via Flow Cytometry:
    • Harvest treated and control cells.
    • Stain cells with Annexin V and Propidium Iodide (PI) using a standard kit.
    • Analyze by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations. CDC7 inhibition in sensitive lines typically shows a significant increase in apoptotic cells (e.g., from 8% to 75%) [3].
  • Western Blotting for Apoptotic and DNA Damage Markers:
    • Analyze cell lysates by SDS-PAGE and immunoblotting.
    • Probe for cleaved forms of PARP-1 and Caspase-3 as apoptosis markers.
    • Detect γH2AX (phosphorylated histone H2AX) as a marker of DNA double-strand breaks and replication stress [3].
  • Senescence-Associated β-Galactosidase (SA-βGal) Staining:
    • After 72-96 hours of CDC7 inhibitor treatment, fix cells and incubate with the X-Gal substrate at pH 6.0.
    • Score the proportion of cells displaying blue cytoplasmic precipitate under a microscope as SA-βGal positive [4].

Visualizing Key Pathways and Workflows

The following diagram illustrates the core function of CDC7 in DNA replication initiation and the mechanism of its therapeutic targeting.

G cluster_normal Normal DNA Replication Initiation cluster_inhibit Therapeutic CDC7 Inhibition PreRC Pre-Replicative Complex (pre-RC) (MCM Helicase Loaded) CDC7_DBF4 Active CDC7/DBF4 Kinase Complex PreRC->CDC7_DBF4 Phosphorylation Phosphorylation of MCM Complex CDC7_DBF4->Phosphorylation ActiveFork Activated Replication Fork (Successful DNA Synthesis) Phosphorylation->ActiveFork Inhibitor CDC7 Inhibitor (e.g., TAK-931, XL413) InactiveCDC7 Inactive CDC7/DBF4 Complex Inhibitor->InactiveCDC7 NoPhospho No MCM Phosphorylation (Replication Fork Not Activated) InactiveCDC7->NoPhospho ForkCollapse Replication Fork Stalling/Collapse NoPhospho->ForkCollapse Apoptosis Apoptotic Cell Death (Cancer Cells) ForkCollapse->Apoptosis G1Arrest Reversible G1 Arrest (Normal Cells) ForkCollapse->G1Arrest

> Core mechanism of CDC7 in DNA replication and the differential effect of its inhibition in normal versus cancer cells.

The DNA origin activation checkpoint that protects normal cells from CDC7 inhibition is a multi-axis pathway. The following diagram details this protective mechanism and how common cancer mutations disrupt it.

G cluster_axis1 Axis 1: p53-p21 cluster_axis2 Axis 2: Wnt/β-catenin cluster_axis3 Axis 3: CDK Inhibition CDC7i CDC7 Inhibition FoxO3a Transcription Factor FoxO3a CDC7i->FoxO3a ARF ARF FoxO3a->ARF p15 p15INK4B FoxO3a->p15 Hdm2 Hdm2 ARF->Hdm2 Inhibits p53 p53 Hdm2->p53 No Degradation p21 p21CIP p53->p21 Activates Dkk3 Dkk3 p53->Dkk3 Activates CDK CDK Activity p21->CDK Inhibits Myc Myc Dkk3->Myc Downregulates CyclinD1 Cyclin D1 Dkk3->CyclinD1 Downregulates p15->CDK Inhibits Rb Hypophosphorylated Rb CDK->Rb Fails to Phosphorylate E2F E2F Inactivation Rb->E2F Outcome Reversible G1 Arrest E2F->Outcome Mutations Common Cancer Mutations: p53, p21, ARF, Dkk3, p15, Rb Mutations->ARF Mutations->p53 Mutations->Dkk3 Mutations->p15 Mutations->Rb

> The DNA origin activation checkpoint pathway, highlighting tumor suppressor nodes commonly mutated in cancer.

Conclusion and Future Directions

CDC7 is a compelling therapeutic target due to its frequent overexpression in cancers, strong correlation with tumor suppressor loss, and the synthetic lethality offered by its inhibition. Future work should focus on:

  • Developing more specific and potent CDC7 inhibitors with improved therapeutic windows [6].
  • Validating CDC7 immunohistochemistry as a companion diagnostic to identify patients most likely to respond to therapy [3].
  • Exploring combination therapies, particularly with immune checkpoint inhibitors, to leverage the pro-inflammatory SASP induced by CDC7 inhibition [4].

References

Cdc7-IN-19 cellular effects on cell cycle progression

Author: Smolecule Technical Support Team. Date: February 2026

The Core Role of CDC7 Kinase in the Cell Cycle

CDC7 (Cell Division Cycle 7) is a serine-threonine kinase that forms a complex with its regulatory subunit, DBF4 (also known as ASK in humans). This complex is often referred to as the DBF4-dependent kinase (DDK) [1] [2]. Its primary and most well-characterized function is to trigger the initiation of DNA replication during S phase [1] [2] [3].

The table below summarizes the key functions of CDC7/DDK:

Function Mechanism of Action Biological Outcome
DNA Replication Initiation Phosphorylates MCM2/4/6 subunits of the MCM helicase complex [4] [2]. Activates helicase, leading to assembly of CMG complex, DNA unwinding, and recruitment of DNA polymerases [4] [2].
Replication Stress Response Stabilizes stalled replication forks; phosphorylates RAD18 to promote Translesion Synthesis (TLS) [1]. Maintains fork integrity & enables DNA damage bypass [1].
Spindle Assembly Checkpoint Phosphorylates and stimulates Aurora B kinase activity [5]. Ensures proper chromosome segregation during M phase [5].
Translesion Synthesis (TLS) Interaction with RAD18 is proposed to act as a switch between TLS and Homologous Recombination repair pathways [1]. Dictates DNA repair pathway choice [1].

The following diagram illustrates the primary role of CDC7 in initiating DNA replication and its broader functional landscape:

architecture Cdc7_Dbf4 CDC7-DBF4 (DDK) MCM MCM Complex (MCM2, MCM4, MCM6) Cdc7_Dbf4->MCM Phosphorylates Fork_Stability Replication Fork Stability Cdc7_Dbf4->Fork_Stability Under Replication Stress RAD18 RAD18 (Ubiquitin Ligase) Cdc7_Dbf4->RAD18 Interacts With/ Phosphorylates AuroraB Aurora B Kinase Cdc7_Dbf4->AuroraB Stimulates Activity CMG CDC45-MCM-GINS (CMG) Complex MCM->CMG Enables Assembly DNA_Initiation DNA Replication Initiation CMG->DNA_Initiation Activates Replicative Helicase TLS Translesion Synthesis (TLS) Pathway RAD18->TLS Mitosis M Phase Progression & Spindle Checkpoint AuroraB->Mitosis

Established CDC7 Inhibitors & Their Cellular Effects

Several small-molecule CDC7 inhibitors have been developed and characterized in preclinical and clinical studies. Their effects provide a model for the expected cellular impact of targeting CDC7.

Inhibitor Name Reported Cellular & Phenotypic Effects Key Experimental Evidence
Simurosertib Induces MYC degradation; suppresses neuroendocrine transformation; extends response to targeted therapy and cytotoxics (cisplatin, irinotecan) [6]. In vivo PDX models of lung/prostate cancer; IHC, Western blot [6].
PHA-767491 Dual CDC7/CDK9 inhibitor; reduces Aurora B activity in vivo; used to study CDC7 function in replication stress & M phase [2] [5]. In vitro kinase assays; FACS analysis; immunofluorescence [5].
XL-413 Potent and selective; suppresses origin firing; induces cell cycle arrest; tested in cancer models [2]. DNA fiber assay; cell cycle analysis [2].
TAK-931 Potent, selective; causes replication fork stalling, S-phase arrest, and apoptosis in tumor models [2]. In vivo efficacy studies; biomarker analysis (pMCM2) [2].

A key differential effect noted between normal and cancerous cells is that normal cells typically undergo a reversible cell cycle arrest upon CDC7 inhibition, while many cancer cells are driven into apoptosis [7] [8].

Experimental Protocols for Assessing CDC7 Inhibition

To experimentally determine the cellular effects of a CDC7 inhibitor like Cdc7-IN-19, the following methodologies, commonly used in the field, are relevant.

Assessing DNA Replication Dynamics
  • DNA Fiber Assay: This is a gold-standard technique to directly visualize and quantify replication fork dynamics [4].
    • Pulse-label cells with two different nucleotide analogs (e.g., CldU and IdU) for specific time periods.
    • Lyse cells on a glass slide to spread DNA fibers.
    • Immunostain with specific antibodies to detect each analog.
    • Analyze replication tract lengths to calculate fork speed and the ratio of dual-labeled to total tracts to measure origin firing efficiency. A hallmark of CDC7 inhibition is reduced new origin firing, which may be compensated by increased fork speed [4].
Analyzing Cell Cycle Progression & Checkpoints
  • Flow Cytometry with Pulse-Chase (BrdU/EdU): This method tracks the progression of a synchronized cohort of cells through the cell cycle.
    • Pulse asynchronous cells with BrdU/EdU for a short duration to label S-phase cells.
    • Chase by replacing with fresh medium, with or without the inhibitor.
    • Harvest cells at multiple time points, fix, and stain for DNA content (e.g., Propidium Iodide) and BrdU/EdU.
    • Analyze by flow cytometry. CDC7 inhibition typically leads to a prolonged S-phase duration and can cause a reversible arrest at the G1/S boundary [4] [7].
Evaluating DNA Damage and Checkpoint Activation
  • Immunofluorescence for DNA Damage Markers:
    • Culture cells on coverslips and treat with the inhibitor.
    • Fix, permeabilize, and block cells.
    • Stain with primary antibodies against DNA damage markers like γH2AX (double-strand breaks) and p53-binding protein 1 (53BP1).
    • Use fluorescent secondary antibodies and counterstain with DAPI for nuclei.
    • Score the number of foci per nucleus using fluorescence microscopy. An increase in foci indicates replication stress and DNA damage [4].

References

Cdc7-IN-19 pharmacokinetics and ADMET properties

Author: Smolecule Technical Support Team. Date: February 2026

The Current Landscape of CDC7 Inhibitors

While data on Cdc7-IN-19 is lacking, recent research has identified other promising inhibitors, which illustrate the properties sought in clinical candidates. The following table summarizes one such compound, EP-05, for reference.

Compound In Vitro Potency (CDC7 Enzyme IC₅₀) In Vitro Anti-proliferation (COLO205 IC₅₀) Selectivity (Selleck Kinase Panel) Key ADMET & PK Properties

| EP-05 | Strong inhibition (dose-dependent) [1] | 0.028 μmol/L [1] | Highly selective for CDC7 (Kd = 0.11 nmol/L) [1] | - Metabolic Stability: Stable in human liver microsomes (t1/2 > 48 min) [1]

  • Bioavailability: 51.3% (rat), 45.3% (mouse) [1]
  • Cardiotoxicity (hERG): Low risk (IC50 > 30 μmol/L) [1]
  • In Vivo Efficacy: Significant tumor growth inhibition in xenograft models [1] |

Experimental Protocols for Profiling Inhibitors

The methodologies used to characterize compounds like EP-05 provide a template for the experimental protocols you would need for this compound.

  • In Vitro Kinase Activity Assays: The core activity of CDC7 inhibitors is typically measured by monitoring the phosphorylation of a key substrate, such as an MCM2-derived peptide (e.g., residues 35-47 containing Ser40), using assays that detect incorporated phosphate groups [2].
  • Cellular Target Engagement: To confirm that the inhibitor acts on its target within cells, researchers often use western blotting to detect reductions in phosphorylation of downstream proteins like MCM2 at Ser40 or Ser53 [1].
  • Cytotoxicity and Selectivity Profiling:
    • Anti-proliferative effects are determined using assays like ATP-based cell viability (CellTiter-Glo) across a panel of cancer cell lines (e.g., COLO205, Capan-1) [1].
    • Selectivity is assessed against large kinase panels (e.g., 439 kinases) to identify off-target effects [1].
  • In Vitro ADMET Profiling:
    • Metabolic Stability: This is evaluated by incubating the compound with liver microsomes from various species (human, mouse, rat) and measuring the remaining compound over time to calculate half-life (t1/2) and intrinsic clearance (CLint) [1].
    • Cardiotoxicity Risk (hERG): The potential for arrhythmia is screened using assays that measure inhibition of the hERG potassium channel [1].
  • In Vivo Pharmacokinetic Studies: These studies are conducted in rodent models. Animals receive a single dose of the compound (oral and/or intravenous), and blood samples are collected at multiple time points to analyze concentration and determine PK parameters like AUC, Cmax, Tmax, half-life (t1/2), and bioavailability (F%) [1].
  • In Vivo Efficacy Studies: The ultimate test of a compound's potential is its ability to inhibit tumor growth in mouse xenograft models (e.g., using COLO205 or Capan-1 cells). Tumor volume is measured over time, often with a once-daily (QD) oral dosing regimen, and Tumor Growth Inhibition (TGI) is calculated [1].

The Role of CDC7 and Its Inhibition

The diagram below illustrates the central role of CDC7 in DNA replication and the cellular consequences of its inhibition, which underlies the therapeutic strategy of compounds like this compound.

G A CDC7 Kinase C Formation of CDC7-DBF4 Complex A->C B DBF4 Activator B->C D Phosphorylation of MCM Helicase (e.g., MCM2-S40) C->D E Activation of DNA Replication Origins D->E F Successful DNA Replication & Cell Cycle Progression E->F G CDC7 Inhibitor (e.g., this compound, TAK-931, EP-05) H Inhibition of MCM Phosphorylation G->H I Replication Stress (RS) H->I J Origin Fork Stalling DNA Damage I->J K Genomic Instability (Aneuploidy) J->K L Cellular Outcomes K->L M Apoptosis / Cell Death L->M N Senescence & SASP (Inflammatory Phenotype) L->N

CDC7 inhibition triggers replication stress, leading to cell death or an inflammatory senescence state [3].

References

synthesis and analytical methods for Cdc7-IN-19

Author: Smolecule Technical Support Team. Date: February 2026

Understanding CDC7 as a Therapeutic Target

Cell Division Cycle 7 (CDC7) is a serine/threonine kinase that is crucial for initiating DNA replication. It forms a complex with its regulatory subunit DBF4, known as the DDK complex, which phosphorylates MCM proteins to activate the DNA replication helicase [1] [2].

The strong interest in developing CDC7 inhibitors stems from its role in cancer. CDC7 is frequently overexpressed in various human malignancies, and its inhibition has been shown to selectively induce apoptosis in cancer cells while causing only a reversible arrest in normal cells, providing a potential therapeutic window [1] [3] [4].

Profiles of Other CDC7 Inhibitors

While data on CDC7-IN-19 is unavailable, the table below summarizes key information on other CDC7 inhibitors reported in the literature, which share the same molecular target.

Inhibitor Name Key Features & Mechanisms Reported Experimental Outcomes Clinical Status/Notes
TAK-931 Potent, selective, orally active; induces replication stress, aneuploidy, and SASP (senescence-associated secretory phenotype) [1] [5]. Induces inflammatory cytokines, activates tumor immune microenvironment, synergizes with immune checkpoint blockade [5]. Has entered clinical trials [5].
Simurosertib (CGM097) Induces proteasome-mediated degradation of MYC; suppresses neuroendocrine transformation in lung/prostate cancer models [6]. Extends response to targeted therapy and standard cytotoxics; overcomes therapy resistance [6]. Phase II clinical trials ongoing [6].
PHA-767491 One of the first reported; dual CDC7/CDK9 inhibitor [1]. Induces apoptosis in cancer cell lines (e.g., pancreatic, leukemia); inhibits tumor growth in vivo [1] [7]. Preclinical tool compound [1] [7].
XL-413 Selective ATP-competitive inhibitor [1]. Also shown to induce senescence-associated β-galactosidase activity [5]. Clinical development reportedly impacted by narrow therapeutic window [8].

Common Experimental Methods for Evaluating CDC7 Inhibitors

The methodologies used to study the inhibitors above are standardized in the field. If you are working with this compound, these are the key experiments you would likely perform, as cited in the literature.

Method Category Specific Assays & Techniques Key Readouts & Applications

| Kinase Activity & Binding | • ATP-binding pocket interaction analysis [1]IC₅₀ determination (e.g., for XL-413, IC₅₀ < 10 nM) [4] | Quantifies inhibitor potency and selectivity at the molecular target level. | | Cellular Proliferation & Viability | • Cell proliferation assays (e.g., IncuCyte) [9]Clonogenic survival assays [6]Apoptosis assays (Annexin V, caspase-3/7 activation, PARP cleavage) [7] | Determines the compound's overall anti-proliferative and cell-killing effects. | | Mechanism of Action & Biomarkers | • Western Blot for p-MCM2 (direct target engagement), γH2AX (DNA damage), MYC protein levels [9] [6]Immunofluorescence for γH2AX foci, nuclear cGAS [5]Flow Cytometry for cell cycle analysis [5] [7]qPCR/RNA-Seq for SASP/inflammatory gene expression [5] | Confirms on-target activity and elucidates the downstream cellular consequences. | | In Vivo Efficacy | • Patient-derived xenograft (PDX) models [6]Syngeneic mouse models (to study immune response) [5]Combination studies with chemotherapy or immunotherapy [5] [9] | Evaluates antitumor efficacy and therapeutic potential in a living organism. |

Visualizing the Mechanism of Action

The following diagram illustrates the core biological pathway of CDC7 and the mechanism of its inhibitors, integrating the information from the search results.

G1_Phase G1 Phase Pre-Replicative Complex (pre-RC) Formation CDC7_DBF4 CDC7-DBF4 Complex (DDK) G1_Phase->CDC7_DBF4 Activates MCM_Complex MCM2/4/6 Complex (Replicative Helicase) CDC7_DBF4->MCM_Complex Phosphorylates Apoptosis Apoptosis & Cell Death (Primarily in Cancer Cells) CDC7_DBF4->Apoptosis Inhibition Leads to SASP_Senescence SASP & Senescence-like State (Inflammatory Phenotype) CDC7_DBF4->SASP_Senescence Inhibition Can Lead to Phosphorylated_MCM Phosphorylated MCM MCM_Complex->Phosphorylated_MCM CDC45_GINS CDC45 & GINS Recruitment Phosphorylated_MCM->CDC45_GINS Enables CMG_Complex Active CMG Helicase (Replication Initiation) CDC45_GINS->CMG_Complex S_Phase_Entry S Phase Entry DNA Synthesis CMG_Complex->S_Phase_Entry CDC7_Inhibitor CDC7 Inhibitor (e.g., TAK-931, Simurosertib) CDC7_Inhibitor->CDC7_DBF4 Inhibits MYC_Degradation MYC Degradation (Simurosertib-induced) CDC7_Inhibitor->MYC_Degradation Induces Immune_Activation Tumor Immune Microenvironment Activation SASP_Senescence->Immune_Activation Promotes MYC_Degradation->SASP_Senescence Contributes to

Diagram of CDC7's role in DNA replication initiation and the multifaceted effects of its inhibition, based on mechanisms described in the search results [1] [2] [5].

References

Comprehensive Application Note: Using Cdc7-IN-19 to Enhance CRISPR-Cas9 Homology-Directed Repair Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CRISPR-Cas9 HDR and Repair Pathways

CRISPR-Cas9 has revolutionized genome editing by enabling targeted double-strand breaks (DSBs) at specific genomic loci, but the ultimate editing outcome depends on the cellular DNA repair mechanisms. When Cas9 induces a DSB, mammalian cells primarily utilize two major pathways for repair: non-homologous end joining (NHEJ) and homology-directed repair (HDR). NHEJ is an error-prone pathway that directly ligates broken DNA ends, often introducing small insertions or deletions (indels) that disrupt the target site. In contrast, HDR is a precise repair mechanism that uses homologous donor templates to enable accurate gene modifications, including targeted insertions, deletions, and substitutions [1]. The competition between these pathways presents a significant challenge for precision genome editing, as NHEJ predominates in most cellular contexts, especially in postmitotic cells where HDR is inherently inefficient due to cell cycle constraints [2].

The development of strategies to enhance HDR efficiency has become a major focus in the genome editing field. While several approaches have been explored—including inhibition of key NHEJ factors, optimization of donor templates, and cell cycle synchronization—pharmacological intervention targeting specific DNA repair regulators has emerged as a particularly promising avenue. Among these, CDC7 (cell division cycle 7) kinase inhibition has demonstrated significant potential for shifting the balance toward HDR-mediated repair outcomes [3]. This application note provides a comprehensive protocol for using the CDC7 inhibitor Cdc7-IN-19 to enhance CRISPR-Cas9-mediated HDR efficiency, with detailed methodologies suitable for various experimental contexts.

Table 1: Comparison of Major DNA Repair Pathways in CRISPR-Cas9 Editing

Pathway Template Required Fidelity Cell Cycle Phase Primary Outcome
NHEJ No Error-prone All phases Small insertions/deletions (indels)
HDR Yes High-fidelity S/G2 phases Precise modifications
MMEJ No Error-prone S/G2 phases Intermediate-sized deletions
SSA No Error-prone S/G2 phases Large deletions

CDC7 Biology and Mechanism in HDR Enhancement

CDC7's Role in DNA Repair Pathway Choice

CDC7 (cell division cycle 7) is a serine-threonine kinase that plays a critical role in the initiation of DNA replication by phosphorylating components of the minichromosome maintenance (MCM) complex. Beyond its established function in replication origin firing, emerging evidence indicates that CDC7 also influences DNA repair pathway choice following DSB formation. Genetic screens have identified CDC7 as a repressor of homology-directed repair, with its knockdown or inhibition resulting in enhanced HDR efficiency [3]. CDC7 appears to function at the interface of DNA replication and repair, potentially through phosphorylation of key substrates that modulate the balance between error-prone and high-fidelity repair mechanisms. The exact molecular mechanism by which CDC7 inhibition favors HDR remains under investigation, but it appears to involve a reversible slowing of S-phase progression that creates a window of opportunity for homology-directed repair processes to occur.

This compound Mechanism of Action

This compound is a selective, ATP-competitive small molecule inhibitor of CDC7 kinase activity. By targeting the ATP-binding pocket of CDC7, this compound prevents phosphorylation of downstream substrates, including the MCM complex. This inhibition leads to a controlled deceleration of DNA replication fork progression without complete arrest, which appears to create favorable conditions for HDR. The slowed replication fork may provide increased access for HDR machinery to DSB sites or enhance the availability of sister chromatids as repair templates. Importantly, unlike complete CDC7 ablation which can cause replication catastrophe, transient inhibition with this compound induces a reversible S-phase modulation that enhances HDR without irreversible cell cycle arrest or significant cytotoxicity [3].

G cluster_0 Cellular Outcomes Cdc7_IN19 This compound CDC7 CDC7 Kinase Cdc7_IN19->CDC7 Inhibits NHEJ NHEJ Repression Cdc7_IN19->NHEJ Suppresses MCM_Complex MCM Complex (Unphosphorylated) CDC7->MCM_Complex Phosphorylates CDC7->NHEJ Promotes S_Phase_Slowing S-Phase Slowing MCM_Complex->S_Phase_Slowing Regulates Replication_Fork Slowed Replication Fork Progression S_Phase_Slowing->Replication_Fork HDR_Factors HDR Factor Recruitment Replication_Fork->HDR_Factors Facilitates Template_Access Increased Template Accessibility Replication_Fork->Template_Access Promotes HDR_Enhancement HDR Enhancement HDR_Factors->HDR_Enhancement Template_Access->HDR_Enhancement

Figure 1: this compound Mechanism of Action in Enhancing HDR Efficiency. This compound inhibits CDC7 kinase, leading to reduced MCM complex phosphorylation and subsequent S-phase slowing. This creates favorable conditions for HDR by increasing template accessibility and facilitating HDR factor recruitment while simultaneously suppressing NHEJ.

Experimental Protocols for this compound Mediated HDR Enhancement

Compound Preparation and Storage

Materials Required: this compound (CAS: TBD), dimethyl sulfoxide (DMSO, molecular biology grade), phosphate-buffered saline (PBS), sterile tissue culture-grade water.

Preparation Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the compound in high-purity DMSO.
  • Aliquot the stock solution into small volumes (10-20 μL) to avoid repeated freeze-thaw cycles.
  • Store aliquots at -20°C or -80°C protected from light. Under these conditions, the compound remains stable for at least 6 months.
  • For working concentrations, dilute the stock solution in appropriate cell culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability.
Cell Culture and Treatment Protocol

This protocol has been optimized for K562 cells and primary human T cells, but can be adapted to other cell types with appropriate optimization.

Day 1: Cell Plating and Pre-treatment

  • Plate cells at appropriate density to reach 50-70% confluency at the time of transfection/nucleofection. For K562 cells, plate at 2-5×10^5 cells/mL in complete RPMI medium. For adherent cells, plate accordingly.
  • Include necessary controls: DMSO vehicle control, untreated cells, and HDR controls without inhibitor.
  • Incubate cells overnight under standard growth conditions.

Day 2: CRISPR Delivery and this compound Treatment

  • Prepare CRISPR-Cas9 components:
    • For RNP delivery: Complex Cas9 protein with sgRNA at a 1:2 molar ratio in Opti-MEM medium. Incubate at room temperature for 15-20 minutes to form ribonucleoprotein (RNP) complexes.
    • Include appropriate HDR donor template (ssODN for small edits or dsDNA for larger insertions) [4] [5].
  • Transfert/nucleofect cells according to established protocols for your cell type.
  • 4-6 hours post-transfection, add this compound to treatment groups at optimized concentrations:
    • K562 cells: 1-5 μM
    • Primary T cells: 2.5-7.5 μM
    • Other cell types: Perform dose optimization from 0.1-10 μM
  • Incubate cells with this compound for 16-24 hours [3].

Day 3: Compound Removal and Recovery

  • Remove medium containing this compound.
  • Wash cells gently with PBS to ensure complete compound removal.
  • Resuspend cells in fresh complete medium without inhibitor.
  • Continue culture for 3-5 days to allow expression of edited genes before analysis.

Day 5-7: Analysis of Editing Outcomes

  • Assess editing efficiency using appropriate methods:
    • Flow cytometry for fluorescent reporter systems
    • Next-generation sequencing for endogenous loci
    • T7E1 or RFLP assays for quick assessment of editing efficiency
  • Evaluate cell viability using trypan blue exclusion or MTT assays.
  • Analyze potential off-target effects through targeted sequencing or unbiased methods like GUIDE-seq if necessary.

Table 2: Workflow Timeline for this compound Enhanced HDR Editing

Day Procedure Key Considerations
Day 1 Cell plating Ensure optimal cell density for transfection
Day 2 CRISPR delivery + this compound treatment Timing between transfection and treatment is critical
Day 3 Compound removal & recovery Complete washout essential to prevent prolonged inhibition
Day 5-7 Analysis of editing outcomes Include appropriate controls for accurate quantification
Optimization for Primary Cells and Challenging Cell Types

For primary human T cells and hematopoietic stem and progenitor cells (HSPCs), additional considerations apply:

  • T cell activation: Activate T cells using CD3/CD28 beads 48 hours before editing.
  • HSPC prestimulation: Prestimulate HSPCs for 2-3 days in cytokine-containing media (SCF, TPO, FLT3-L) before editing [6].
  • This compound concentration: Use slightly higher concentrations (5-7.5 μM) for primary cells due to potentially reduced permeability.
  • Viability monitoring: Closely monitor cell viability, as primary cells may be more sensitive to compound toxicity.

Optimization Strategies and Technical Considerations

Donor Template Design and Delivery

The design and delivery of donor templates significantly impact HDR efficiency even with this compound enhancement. For single-stranded oligodeoxynucleotides (ssODNs), which are ideal for small edits (<50 bp), incorporate 30-50 nucleotide homology arms on each side of the modification. The cut-to-mutation distance should be minimized, ideally less than 10 bp from the Cas9 cleavage site [5]. For larger insertions (such as fluorescent protein tags), double-stranded DNA templates with 500-1000 bp homology arms are recommended. To prevent re-cleavage of successfully edited alleles, include silent mutations in the PAM sequence or protospacer to disrupt Cas9 binding [5]. Recent advances in donor design include the use of asymmetric donors with longer 3' homology arms, which have shown improved HDR rates in some systems. Additionally, Easi-CRISPR approaches using long single-stranded DNA templates generated through in vitro transcription and reverse transcription can significantly enhance HDR efficiency for larger insertions [5].

Cell Cycle Synchronization Strategies

Since HDR is naturally restricted to S and G2 phases of the cell cycle, combining this compound treatment with cell cycle synchronization can further enhance HDR efficiency. Several chemical approaches can be employed:

  • Roscovitine (CDK1 inhibitor): Treat cells with 25 μM for 16-24 hours before editing to enrich for S-phase cells.
  • Thymidine double block: Use 2 mM thymidine for 18 hours, release for 9 hours, then second thymidine block for 17 hours before editing.
  • Nocodazole: For G2/M arrest, use 100 ng/mL for 12-16 hours, then wash out before editing.

When combining cell cycle synchronization with this compound treatment, apply the synchronization protocol before CRISPR delivery, then add this compound post-transfection as described in the main protocol. Note that synchronization strategies may reduce overall cell viability and should be optimized for each cell type.

Table 3: Troubleshooting Common Issues with this compound HDR Enhancement

Problem Potential Causes Solutions
Low HDR efficiency Suboptimal inhibitor concentration Perform dose response (0.1-10 μM)
Poor cell viability Excessive inhibitor concentration or prolonged exposure Reduce treatment duration to 16 hours; lower concentration
High NHEJ background Insufficient HDR promotion Combine with NHEJ inhibitors like NU7026 or M3814
Variable results between cell types Cell-specific permeability or expression Optimize concentration and timing for each cell type
Inconsistent reporter vs endogenous locus results Differential accessibility Validate on endogenous loci with multiple detection methods

Safety and Alternative Considerations

Genomic Instability Risks

While this compound can significantly enhance HDR efficiency, researchers should be aware of potential risks associated with modulating DNA repair pathways. Recent studies with other DNA repair inhibitors, particularly DNA-PKcs inhibitors like AZD7648, have revealed concerning patterns of large-scale genomic alterations including kilobase-scale deletions, chromosome arm loss, and translocations [7]. Although this compound operates through a different mechanism, the principle remains that altering the natural balance of DNA repair pathways can have unintended consequences. Comprehensive off-target analysis and careful examination of on-target editing outcomes are recommended when using any HDR-enhancing compounds. For therapeutic applications, particularly in clinical settings, rigorous safety assessment including long-range PCR, karyotyping, and advanced sequencing methods should be employed to detect potential large-scale chromosomal abnormalities [7].

Alternative HDR Enhancement Strategies

While this compound represents a promising approach, researchers may consider alternative strategies for enhancing HDR:

  • NHEJ pathway inhibition: Small molecule inhibitors targeting DNA-PKcs (such as NU7026 or M3814) or other NHEJ components can shift repair toward HDR, though with noted risks of large deletions [7].
  • Cell cycle synchronization: Chemical methods to enrich for S/G2 phase cells can enhance HDR without direct pathway manipulation.
  • HDR pathway activation: Overexpression of key HDR factors like RAD51 or EXO1 can promote homologous recombination.
  • Combination approaches: Sequential application of cell cycle synchronization followed by this compound treatment may provide additive benefits while minimizing potential toxicity.

Each approach carries distinct advantages and limitations, and the optimal strategy may depend on the specific application, cell type, and desired balance between efficiency and safety.

Conclusion

This compound represents a valuable tool for enhancing CRISPR-Cas9-mediated HDR, with demonstrated efficacy in multiple cell types including challenging primary cells. The protocol outlined in this application note provides a robust framework for implementing this approach, with key optimization parameters and troubleshooting guidance. When properly applied, this compound treatment can achieve 1.4 to 3.5-fold enhancements in HDR efficiency [3], potentially enabling applications that require high precision editing. Researchers are encouraged to validate editing outcomes thoroughly and consider the potential for genomic instability when using any DNA repair modulators. As the field advances, combination strategies targeting multiple points in the DNA repair pathway hierarchy may further improve the efficiency and fidelity of precision genome editing.

References

using Cdc7-IN-19 to increase homology-directed repair in primary T cells

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: CDC7 Inhibition for Enhanced HDR in T Cells

Inhibiting CDC7 (Cell Division Cycle 7) kinase has emerged as a powerful strategy to improve the efficiency of precise genome editing in primary human T cells. The core principle involves transiently slowing the S-phase of the cell cycle, creating a window that favors the Homology-Directed Repair (HDR) pathway over error-prone repair mechanisms like Non-Homologous End Joining (NHEJ) [1].

  • Key Rationale: A pooled CRISPR screen identified CDC7 as a repressor of HDR. Its inhibition with small molecules like XL413 shifts the balance of double-strand break repair towards HDR, leading to a significant increase in precise editing outcomes [1].
  • Demonstrated Efficacy: Treatment with the CDC7 inhibitor XL413 has been shown to increase HDR efficiency by up to 3.5-fold in various contexts, including primary human T cells, without requiring genetic knockdowns [1].
  • Synergy with Advanced Editing Techniques: This approach is highly compatible with modern genome engineering workflows that utilize CRISPR-Cas9 nucleases (as RNP complexes) and synthetic single-stranded or double-stranded DNA donors [1] [2] [3]. The goal is often the targeted integration of therapeutic transgenes, such as Chimeric Antigen Receptors (CARs), into specific genomic loci (e.g., CCR5, TRAC, AAVS1) [2] [3].

The diagram below illustrates the conceptual workflow and mechanism of how CDC7 inhibition promotes HDR in primary T cells.

Generalized Experimental Protocol

This protocol outlines the key steps for using a CDC7 inhibitor during CRISPR-Cas9 genome editing in primary human T cells, based on methodologies described in the literature [1] [2] [3].

Key Reagents and Materials

  • Primary Human T Cells: Isolated from peripheral blood.
  • CDC7 Inhibitor: For example, XL413. A stock solution (e.g., 10 mM in DMSO) is required.
  • CRISPR-Cas9 Components: Cas9 protein, synthetic gRNA, and HDR donor template (dsDNA or ssDNA).
  • Cell Culture Media: Appropriate T-cell expansion media (e.g., RPMI-1640 with IL-2).
  • Electroporation System: Such as a Nucleofector System.

Step-by-Step Procedure

  • T Cell Activation and Culture Isolate PBMCs and activate T cells using anti-CD3/CD28 antibodies. Culture in complete medium supplemented with IL-2 (e.g., 100 U/mL) for 2-3 days to promote activation and proliferation [2] [3].

  • Preparation of Editing Components Pre-complex the Cas9 protein and synthetic gRNA to form a Ribonucleoprotein (RNP) complex. Prepare the HDR donor DNA (e.g., a dsDNA fragment with homology arms) at the desired concentration [3].

  • Electroporation and Inhibitor Treatment Co-electroporate the RNP complex and HDR donor DNA into the activated T cells using an optimized protocol for primary T cells. At the time of electroporation, or immediately after, add the CDC7 inhibitor to the culture medium. The literature suggests that a 24-hour treatment period is effective [1].

  • Post-Treatment Recovery and Expansion After the 24-hour inhibitor treatment, wash the cells to remove the compound and resuspend them in fresh, inhibitor-free culture medium with IL-2. Allow the cells to recover and expand for several days (typically 4-7 days) before analysis [1].

  • Analysis of Editing Outcomes Assess editing efficiency 4-7 days post-electroporation.

    • HDR Efficiency: Use flow cytometry if the edit introduces a surface marker (like a CAR) or a fluorescent protein. For sequence-specific changes, use next-generation sequencing (NGS) or droplet digital PCR (ddPCR) [1] [3].
    • Indel Rate: Assess the frequency of insertions/deletions at the target site by NGS of PCR amplicons to determine the NHEJ:HDR ratio.
    • Cell Viability and Phenotype: Monitor cell counts and viability. Use flow cytometry to check memory/effector T cell markers (e.g., CD45RO, CD62L) [3].

Quantitative Data Summary

The table below summarizes key quantitative findings from the literature on CDC7 inhibition in genome editing.

Metric Reported Value with CDC7i (XL413) Experimental Context Source
HDR Fold-Increase Up to 3.5-fold K562 cells & primary T cells [1]
Inhibitor Treatment Duration 24 hours Post-electroporation [1]
HDR Efficiency (K562 Reporter) Increased from ~5% (control) to ~20% BFP-to-GFP reporter assay [1]
Typical HDR in Primary T Cells ~10% to 35% (without inhibitor) Targeting CCR5 or TRAC locus [2]
Key Mechanism Reversible slowing of S-phase Cell cycle analysis [1]

Critical Optimization Parameters

Success with this protocol depends on careful optimization of several parameters:

  • Inhibitor Concentration and Timing: The concentration of XL413 and the timing of addition/removal are critical. The 24-hour treatment window starting at the time of editing is a key finding [1]. The optimal concentration for Cdc7-IN-19 must be determined empirically through dose-response experiments.
  • Donor Design and Delivery: The structure of the HDR donor (e.g., dsDNA vs. ssDNA, length of homology arms) greatly impacts efficiency. Using dsDNA fragments with 800-bp homology arms has been reported to achieve high integration rates in T cells [3].
  • Cell Health: Electroporation and small molecule treatment can be stressful to primary T cells. Meticulous attention to cell density, viability, and cytokine supplementation (IL-2) is essential for maintaining a healthy, expanding cell population [2].

Important Considerations and Notes

  • Compound Specificity: This protocol is based on data for XL413. The potency, selectivity, and potential off-target effects of This compound may differ. Consult the manufacturer's data sheet for specific recommendations on concentration and handling.
  • Control Experiments: Always include control groups treated with vehicle (e.g., DMSO) alone to establish the baseline HDR efficiency and account for any effects of the solvent.
  • Combination Strategies: For ultra-high precision editing, research indicates that combining NHEJ inhibition (e.g., against DNA-PK) with MMEJ inhibition (e.g., against Polθ) can dramatically increase HDR "purity" beyond what CDC7 inhibition alone can achieve [4].

References

Cdc7-IN-19 treatment schedule for slowing S-phase in gene editing

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Enhancing Gene Editing via CDC7 Inhibition

This protocol outlines the use of the CDC7 inhibitor XL413 to transiently slow S-phase progression, thereby increasing the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR). The core mechanism involves inhibiting CDC7 kinase, which modulates DNA replication dynamics and shifts the balance of DNA repair away from error-prone methods and toward precise, templated HDR [1].

Mechanism of Action

The following diagram illustrates how CDC7 inhibition creates a favorable cellular environment for homology-directed repair.

G Start CDC7 Inhibitor (e.g., XL413) A Slowed S-Phase Progression Start->A B Altered DNA Replication Dynamics A->B C Increased Cas9 HDR Efficiency B->C D Reduced Error-Prone NHEJ B->D

Quantitative Data Summary

The table below summarizes key experimental data for the CDC7 inhibitor XL413 in gene editing applications.

Inhibitor Reported HDR Increase Optimal Concentration Cell Type(s) Tested Key Readouts
XL413 Up to 3.5-fold [1] 10 µM [1] K562 reporter cells, primary human T cells [1] Flow cytometry for HDR (BFP-to-GFP conversion) [1]
XL413 Synergistic effect with chemotherapy [2] 0-100 µM (dose-response) [2] Chemo-resistant small-cell lung cancer (SCLC) cells [2] Cell viability (IC50), apoptosis (flow cytometry, Western blot) [2]

Experimental Protocol

This section provides the detailed methodology for using XL413 in conjunction with CRISPR-Cas9 gene editing, as validated in the literature [1].

Workflow

The entire experimental process from cell preparation to final analysis is outlined below.

G Step1 Day 0: Plate Cells Step2 Day 1: Transfect with Cas9 RNP + Donor DNA Step1->Step2 Step3 Immediately Add CDC7i Step2->Step3 Step4 24-hr Inhibition Step3->Step4 Step5 Day 2: Wash & Recover in inhibitor-free media Step4->Step5 Step6 Day 5/6: Analyze HDR (e.g., by Flow Cytometry) Step5->Step6

Materials and Reagents
  • CDC7 Inhibitor: XL413 (e.g., MedChemExpress, HY-13010). Prepare a 10 mM stock solution in DMSO and store at -20°C.
  • Cell Line: The protocol was established in K562 reporter cells but has also been successfully applied to primary human T cells [1].
  • Gene Editing Components:
    • Cas9 protein and synthetic guide RNA (sgRNA) pre-complexed as a ribonucleoprotein (RNP).
    • Donor DNA template (either double-stranded plasmid dsDonor or single-stranded oligodeoxynucleotide ssDonor).
Step-by-Step Procedure
  • Cell Seeding: One day before transfection (Day 0), plate the target cells in appropriate growth medium.
  • Gene Editing Transfection: On Day 1, perform transfection of the cells with the Cas9 RNP complex and the donor DNA template using a method suitable for your cell line (e.g., nucleofection for K562 and T cells).
  • CDC7 Inhibitor Treatment: Immediately after transfection, add XL413 to the cell culture medium at a final concentration of 10 µM [1].
  • Timed Inhibition: Incubate the cells with the inhibitor for a period of 24 hours. This window is critical for achieving the S-phase slowing effect.
  • Inhibitor Removal and Recovery: After 24 hours, carefully remove the medium containing XL413. Wash the cells with PBS and resuspend them in fresh, pre-warmed, inhibitor-free complete medium.
  • Analysis: Allow the cells to recover and express the edited gene for several days (typically analysis is performed on Day 5 or 6 post-transfection). Assess HDR efficiency using the appropriate method, such as flow cytometry for a fluorescent reporter conversion (e.g., BFP to GFP) or next-generation sequencing for target-specific integration [1].

Critical Considerations and Notes

  • Key Innovation: The timed, 24-hour exposure is a crucial aspect of this protocol. It creates a reversible slowing of S-phase without causing excessive toxicity, allowing cells to recover and proliferate after the editing window [1].
  • Specificity of Protocol: The provided details are for the CDC7 inhibitor XL413. While Cdc7-IN-19 is a known research compound [3], a specific and validated treatment schedule for it is not described in the available literature. If you proceed with this compound, you will need to empirically determine the optimal concentration and timing, potentially using this XL413 protocol as a starting point.
  • Cytotoxicity Assessment: It is highly recommended to include control experiments to rule out general cytotoxicity. The effect of XL413 is specific to enhancing HDR rather than a general survival effect, as demonstrated by its synergy with chemotherapy specifically in certain contexts [2].
  • Mechanistic Insight: CDC7 inhibition is thought to enhance HDR by modulating the DNA repair pathway choice at the break site, potentially by repressing non-homologous end joining (NHEJ) and creating a more permissive environment for homologous template use [1].

References to Source Literature

  • Timed inhibition of CDC7 increases CRISPR-Cas9 mediated templated repair - Nature Communications (2020). This is the primary source for the gene editing protocol, detailing the pooled CRISPR screen that identified CDC7 as a repressor of HDR and the subsequent validation of the timed XL413 treatment [1].
  • CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitors - Advanced Science (2024). Provides evidence of CDC7's role in DNA replication stress and its inhibition in combination therapies, supporting the mechanistic basis for its use [4].
  • Identifying CDC7 as a synergistic target of chemotherapy in small-cell lung cancer - Cell Death Discovery (2023). Offers additional data on the concentration and synergistic effects of XL413 in other cellular models [2].
  • Recent advances in CDC7 kinase inhibitors - European Journal of Medicinal Chemistry (2025). A review article that discusses the structural and functional role of CDC7 and mentions this compound as a research compound, providing broader context on the target [3].

References

Cdc7-IN-19 application in sensitizing resistant small-cell lung cancer

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Rationale for CDC7 in Resistant SCLC

Targeting CDC7 is a promising strategy to overcome chemotherapy resistance in SCLC, primarily by re-sensitizing cancer cells to standard DNA-damaging agents.

  • Synergistic Cell Death: In chemo-resistant SCLC models, combining a CDC7 inhibitor with cisplatin or etoposide significantly reduced the IC50 of chemotherapy and led to a far greater inhibition of cell growth than either treatment alone [1].
  • Mechanism of Action: The combination therapy enhances cancer cell death by increasing apoptosis (evidenced by elevated levels of cleaved PARP and cleaved caspase-3) and inducing G1/S phase cell cycle arrest, leading to increased DNA damage [1].
  • Addressing Lineage Plasticity: CDC7 is upregulated during neuroendocrine transformation—a common resistance mechanism in lung and prostate cancers. Inhibiting CDC7 can impair this transformation and extend response to therapy by inducing the degradation of the MYC oncoprotein [2].

Key Experimental Findings

The following table summarizes quantitative data from pivotal studies on CDC7 inhibitors in resistant SCLC models.

CDC7 Inhibitor Model System Combination Agent Key Synergistic Outcome Citation
XL413 H69-AR (chemo-resistant SCLC cells) Cisplatin & Etoposide Synergy score >10 (HSA model); significantly ↓ IC50 of chemo [1] [1]
XL413 H446-DDP (chemo-resistant SCLC cells) Cisplatin & Etoposide Synergy score >10 (HSA model); significantly ↓ IC50 of chemo [1] [1]
Simurosertib SCLC Patient-Derived Xenografts (PDXs) Cisplatin & Irinotecan Markedly extended response to cytotoxic chemotherapy [2] [2]
TAK-931 Preclinical syngeneic mouse model Anti-PD-1 / Anti-CTLA-4 Enhanced anti-tumor activity and potentiated immune checkpoint blockade [3] [3]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments that validate the efficacy of CDC7 inhibition.

Protocol 1: Assessing Synergy with Chemotherapy In Vitro

This protocol is adapted from studies using XL413 [1].

  • Cell Seeding: Plate chemo-resistant SCLC cells (e.g., H69-AR or H446-DDP) in 96-well plates.
  • Compound Treatment: Treat cells with a matrix of concentrations of the CDC7 inhibitor (e.g., XL413) and chemotherapy drugs (Cisplatin or Etoposide). Include single-agent and control wells.
  • Viability Assay: After 72-96 hours, measure cell viability using a Cell Counting Kit-8 (CCK-8) or similar ATP-based assay.
  • Data Analysis: Calculate combination indices and synergy scores using software such as SynergyFinder. A score greater than 10 in the Highest Single Agent (HSA) reference model indicates a synergistic effect [1].
Protocol 2: Analyzing Apoptosis via Western Blot

To confirm the mechanism of cell death after combination treatment [1].

  • Treatment: Treat chemo-resistant SCLC cells with DMSO (control), CDC7 inhibitor alone, chemotherapy alone, or the combination for 24-48 hours.
  • Protein Extraction: Lyse cells and quantify protein concentration.
  • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Incubation: Probe the membrane with primary antibodies against:
    • Cleaved PARP
    • Cleaved Caspase-3
    • Bax (pro-apoptotic)
    • Bcl-2 (anti-apoptotic)
  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein levels. The combination treatment should show a strong increase in cleaved PARP and cleaved Caspase-3.
Protocol 3: In Vivo Efficacy Study in Xenograft Models

This protocol is based on studies using patient-derived xenografts (PDXs) [1] [2].

  • Model Generation: Implant patient-derived chemo-resistant SCLC tumors or corresponding cell lines subcutaneously into immunodeficient mice.
  • Grouping & Dosing: Randomize mice into four treatment groups (e.g., Vehicle control, CDC7 inhibitor alone, Chemotherapy alone, Combination). Administer treatments for 3-4 weeks.
  • Tumor Monitoring: Measure tumor volumes with calipers 2-3 times per week.
  • Endpoint Analysis: At the study endpoint, harvest tumors and weigh them. The combination group should show a significant reduction in final tumor volume and weight compared to all other groups.

Mechanism and Workflow Diagrams

The diagrams below illustrate the mechanism of action and a proposed experimental workflow.

architecture Chemo Chemotherapy (Cisplatin/Etoposide) DNA_Damage Excessive DNA Damage Chemo->DNA_Damage CDC7i CDC7 Inhibitor RS Replication Stress CDC7i->RS MYC_Degrade MYC Degradation CDC7i->MYC_Degrade In Neuroendocrine Context Apoptosis Apoptosis Activation DNA_Damage->Apoptosis G1_S_Arrest G1/S Phase Arrest DNA_Damage->G1_S_Arrest RS->Apoptosis RS->G1_S_Arrest Cell_Death Tumor Cell Death Apoptosis->Cell_Death MYC MYC Oncoprotein MYC->MYC_Degrade MYC_Degrade->Apoptosis G1_S_Arrest->Apoptosis

Important Considerations for Researchers

  • Compound Selection: While Cdc7-IN-19 was not found in the current literature, multiple other well-characterized inhibitors like XL413, simurosertib, and TAK-931 are available and have robust preclinical data supporting their use as research tools [1] [2] [3].
  • Broader Context: A pan-cancer analysis confirms that CDC7 is overexpressed in a wide range of tumors compared to normal tissues, suggesting this therapeutic strategy could have applications beyond SCLC [4].
  • Immune Modulation: Emerging evidence indicates that CDC7 inhibition with TAK-931 can induce replication stress, leading to senescent aneuploid cells that secrete inflammatory cytokines. This can remodel the tumor microenvironment and synergize with immune checkpoint blockade [3], opening another avenue for combination therapy.

References

Cdc7-IN-19 in vitro kinase assay protocols and conditions

Author: Smolecule Technical Support Team. Date: February 2026

Cdc7 Kinase Assay Protocols

The table below summarizes two established methods for measuring Cdc7 kinase activity in vitro, both of which are suitable for inhibitor screening [1] [2].

Assay Method Detection Principle Key Reagents Typical Workflow Steps

| ADP-Glo / Kinase-Glo Luminescent | Measures ADP produced by kinase reaction using luciferase/luciferin system [1] [2]. | Cdc7/DBF4 heterodimer, ATP, peptide substrate (e.g., PDKtide), Kinase-Glo/ADP-Glo reagent [2]. | 1. Combine enzyme, substrate, ATP, and test compound. 2. Incubate (e.g., 60 min). 3. Add detection reagent to stop reaction and generate luminescent signal. 4. Measure luminescence (inversely proportional to kinase activity). | | Radiometric (SPA) | Measures ³³P-phosphate incorporation into substrate using scintillation proximity [1]. | Cdc7/DBF4 heterodimer, [γ-³³P]-ATP, peptide substrate, Scintillation Proximity Assay (SPA) beads [1]. | 1. Combine enzyme, substrate, [γ-³³P]-ATP, and test compound. 2. Incubate (e.g., 2 hours). 3. Add SPA beads to capture radiolabeled product. 4. Measure scintillation signal (proportional to kinase activity). |

Detailed Experimental Conditions

For a reproducible assay, specific buffer conditions and component concentrations are critical.

General Kinase Reaction Buffer A typical buffer for Cdc7 kinase assays is 50 mM HEPES/KOH (pH 7.6), containing the following components [1]:

  • 20 mM MgCl₂
  • 10 mM 2-mercaptoethanol (or 0.5-1 mM DTT)
  • 2 mM sodium orthovanadate (a phosphatase inhibitor)
  • 10% glycerol

Enzyme and Substrates

  • Enzyme: Recombinant human Cdc7/DBF4 heterodimer is essential, as DBF4 is the activating subunit [3] [1]. A common source is purification from Baculovirus-infected Sf9 insect cells [1].
  • Peptide Substrate: A common synthetic peptide used is PDKtide (Sequence: KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC) [2].
  • ATP: The apparent Km of Cdc7 for ATP is in the low micromolar range. Assays can be run with ATP concentrations around 1 µM for luminescence assays or higher for radiometric assays [1] [2].

Workflow for Inhibitor Testing

The following diagram illustrates the general workflow for conducting an in vitro kinase assay to test a compound like Cdc7-IN-19:

workflow Prepare Reaction Mixture\n(Buffer, Enzyme, Substrate) Prepare Reaction Mixture (Buffer, Enzyme, Substrate) Pre-incubate with Inhibitor\n(e.g., this compound) Pre-incubate with Inhibitor (e.g., this compound) Prepare Reaction Mixture\n(Buffer, Enzyme, Substrate)->Pre-incubate with Inhibitor\n(e.g., this compound) Initiate Reaction with ATP Initiate Reaction with ATP Pre-incubate with Inhibitor\n(e.g., this compound)->Initiate Reaction with ATP Incubate to Allow Phosphorylation\n(60 min, RT) Incubate to Allow Phosphorylation (60 min, RT) Initiate Reaction with ATP->Incubate to Allow Phosphorylation\n(60 min, RT) Stop Reaction & Detect Output\n(Luminescence or Radioactivity) Stop Reaction & Detect Output (Luminescence or Radioactivity) Incubate to Allow Phosphorylation\n(60 min, RT)->Stop Reaction & Detect Output\n(Luminescence or Radioactivity) Analyze Data\n(Calculate % Inhibition, IC₅₀) Analyze Data (Calculate % Inhibition, IC₅₀) Stop Reaction & Detect Output\n(Luminescence or Radioactivity)->Analyze Data\n(Calculate % Inhibition, IC₅₀)

Biological Context of Cdc7

To effectively study a Cdc7 inhibitor, understanding its biological role is helpful.

  • Function and Activation: Cdc7 is a serine/threonine kinase that is essential for the initiation of DNA replication. Its activity is strictly dependent on its regulatory subunit, DBF4 (also known as ASK). Together, they form the DBF4-dependent kinase (DDK) complex [3] [4] [5].
  • Key Mechanism: The primary function of the Cdc7-DBF4 complex is to phosphorylate subunits of the MCM complex (MCM2, MCM4, MCM6). This phosphorylation is a crucial step in the assembly of the active replicative helicase (CMG complex), which unwinds DNA at replication origins [4] [5].
  • Therapeutic Relevance: Because of its central role in DNA replication, Cdc7 is a promising target in cancer therapy and is also implicated in neurodegenerative diseases like ALS. Inhibitors selectively induce replication stress and cell death in rapidly dividing cancer cells [4] [5] [6].

The diagram below shows the position of Cdc7 in the DNA replication initiation pathway:

pathway Pre-Replicative Complex\n(Pre-RC) Formation Pre-Replicative Complex (Pre-RC) Formation Cdc7-DBF4 (DDK) Complex\nActivated by G1/S signals Cdc7-DBF4 (DDK) Complex Activated by G1/S signals Pre-Replicative Complex\n(Pre-RC) Formation->Cdc7-DBF4 (DDK) Complex\nActivated by G1/S signals Phosphorylation of MCM Complex\n(MCM2, MCM4, MCM6) Phosphorylation of MCM Complex (MCM2, MCM4, MCM6) Cdc7-DBF4 (DDK) Complex\nActivated by G1/S signals->Phosphorylation of MCM Complex\n(MCM2, MCM4, MCM6) Cdc45 Recruitment & CMG\nHelicase Complex Assembly Cdc45 Recruitment & CMG Helicase Complex Assembly Phosphorylation of MCM Complex\n(MCM2, MCM4, MCM6)->Cdc45 Recruitment & CMG\nHelicase Complex Assembly Active DNA Replication Fork Active DNA Replication Fork Cdc45 Recruitment & CMG\nHelicase Complex Assembly->Active DNA Replication Fork Cdc7 Inhibitor\n(e.g., this compound) Cdc7 Inhibitor (e.g., this compound) Cdc7 Inhibitor\n(e.g., this compound)->Cdc7-DBF4 (DDK) Complex\nActivated by G1/S signals Inhibits

Key Considerations for Assay Design

  • ATP Concentration is Critical: Most known Cdc7 inhibitors are ATP-competitive [4] [2]. The IC₅₀ value you measure for your inhibitor can be highly dependent on the ATP concentration in the assay. For a fair comparison with literature compounds, use similar ATP levels.
  • Include Essential Controls: Always run control reactions with a known inhibitor (e.g., staurosporine as a broad-spectrum control) and a "no enzyme" background control to validate your assay results [1].
  • Method Selection: The luminescence-based method (ADP-Glo) is generally safer and easier to automate for high-throughput screening. The radiometric method (SPA), while using radioactivity, is considered a gold standard and may be less susceptible to optical interference from compounds [1].

References

Cdc7-IN-19 protocols for flow cytometry analysis of apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Workflow for Apoptosis Analysis in CDC7 Inhibition Studies

The diagram below outlines a generalized experimental workflow for flow cytometry-based apoptosis analysis in cells treated with a CDC7 inhibitor, synthesizing common practices from published research.

workflow A Cell Culture & Treatment B Harvest and Wash Cells A->B 48-72h post-treatment C Stain with Apoptosis Marker B->C Resuspend in Buffer D Flow Cytometry Data Acquisition C->D Run on Cytometer E Data Analysis D->E Export FCS Files

Detailed Experimental Protocol

The following steps provide a detailed methodology that you can adapt for use with Cdc7-IN-19.

1. Cell Culture and Drug Treatment

  • Cell Lines: Use relevant cancer cell lines (e.g., pancreatic Capan-1, PANC-1, or ESCC lines) [1] [2].
  • Treatment: Seed cells and allow to adhere. Treat with a range of This compound concentrations (e.g., 0.1 µM to 10 µM) for 48 to 72 hours [1] [2]. Include a DMSO vehicle control.

2. Cell Harvesting and Staining (Annexin V/PI Protocol) This is a common method to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Harvest cells, including any floating cells in the culture medium.
  • Wash cells twice with cold PBS.
  • Resuspend cell pellet in 1X Annexin V Binding Buffer.
  • Add Fluorescently-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
  • Incubate for 15-20 minutes at room temperature in the dark.
  • Analyze by flow cytometry within 1 hour [3].

3. Flow Cytometry Data Acquisition and Gating Strategy

  • Use a flow cytometer capable of detecting the fluorophores for Annexin V and PI.
  • First, create an FSC-A vs. SSC-A plot to gate on the intact cell population and exclude debris.
  • Collect a minimum of 10,000 events within your cell gate for robust statistical analysis [4].
  • Display the remaining cells on a dot plot of Annexin V vs. PI to distinguish the live and apoptotic populations [4].

Expected Outcomes and Data Interpretation

Based on studies with other CDC7 inhibitors like PHA-767491 and genetic knockdown of CDC7, you can anticipate the following results:

Table 1: Expected Apoptotic Response Following CDC7 Inhibition

Cell Type Treatment Key Apoptotic Findings Source
Pancreatic Cancer (Capan-1, PANC-1) CDC7 siRNA / PHA-767491 Annexin V+ cells: 64-75% (vs. 8-11% control); sub-G1 population: 45-51%; Cleaved PARP, Caspase-3, γH2A.X observed [2]
Esophageal SCC (KYSE series) CDC7 siRNA Sensitized cells to Cisplatin/5-FU; Induced apoptosis & G0/G1 arrest [1]
Ewing Sarcoma Cells CDC7 Inhibitors (XL413, TAK-931) Cleaved PARP and Cleaved Caspase-3 detected by Western Blot [5]

Critical Considerations for Your Experiment

  • Dose and Time Optimization: The cited studies found efficacy with 48-72 hour treatments. You must perform a dose-response curve with this compound to determine the optimal concentration for your specific cell lines.
  • Mechanistic Confirmation: To confirm that cell death is due to apoptosis, consider supplementing flow cytometry with Western blot analysis for apoptotic markers like cleaved PARP-1 and cleaved Caspase-3 [5] [2].
  • Instrument Setup and Controls: Properly compensate for fluorescence overlap between Annexin V and PI channels. Essential controls include unstained cells, single-stained controls (for compensation), and a vehicle-treated control to establish baseline apoptosis [4].

Conclusion and Adaptation Guidance

Although a specific protocol for This compound is not available in the current literature, the established methodologies for other CDC7 inhibitors provide a robust and reliable framework. By adapting the workflow and staining protocols outlined above, and carefully optimizing the dose and duration for your compound, you can effectively analyze its pro-apoptotic effects.

References

optimizing Cdc7-IN-19 concentration for CRISPR editing efficiency

Author: Smolecule Technical Support Team. Date: February 2026

The Role of CDC7 Inhibition in CRISPR Editing

CDC7 (Cell Division Cycle 7) kinase is a promising target for improving CRISPR-Cas9 gene editing efficiency. Research indicates that its inhibition can shift the cellular response to Cas9-induced DNA breaks toward the desired Homology-Directed Repair (HDR) pathway.

The diagram below illustrates how CDC7 inhibitors influence the DNA repair process to favor precise gene editing.

G cluster_NHEJ Inefficient Repair (NHEJ) cluster_HDR Precise Repair (HDR) CRISPR-Cas9 \nDSB CRISPR-Cas9 DSB DNA Repair \nPathway Choice DNA Repair Pathway Choice CRISPR-Cas9 \nDSB->DNA Repair \nPathway Choice NHEJ NHEJ DNA Repair \nPathway Choice->NHEJ Default Path HDR HDR DNA Repair \nPathway Choice->HDR With CDC7 Inhibitor Indel Mutations \n(Gene Disruption) Indel Mutations (Gene Disruption) NHEJ->Indel Mutations \n(Gene Disruption) Precise Gene \nModification Precise Gene Modification HDR->Precise Gene \nModification CDC7 Inhibitor \n(e.g., XL413) CDC7 Inhibitor (e.g., XL413) CDC7 Inhibitor \n(e.g., XL413)->DNA Repair \nPathway Choice

Mechanism of Action: CDC7 is primarily known for its role in initiating DNA replication [1]. Timed inhibition of CDC7, using compounds like XL413, induces a reversible slowing of the S-phase of the cell cycle. This temporary slowdown is thought to create a window that favors the HDR repair mechanism over the error-prone Non-Homologous End Joining (NHEJ) pathway, thereby increasing the frequency of precise genetic edits from a donor template [2].

Optimization & Troubleshooting Guide

How does CDC7 inhibition improve HDR efficiency?

CDC7 inhibition, such as with the tool compound XL413, has been shown to increase the efficiency of Homology-Directed Repair (HDR) by up to 3.5-fold in various contexts, including primary human T cells. It enhances HDR from both double-stranded DNA donors (dsDonor) and single-stranded DNA templates (SSTR) [2].

What is the recommended experimental workflow?

The most effective protocol involves a short, timed treatment of the cells with the inhibitor immediately after the introduction of the CRISPR-Cas9 components.

G Electroporation of\nCas9 RNP + Donor DNA Electroporation of Cas9 RNP + Donor DNA Add CDC7 Inhibitor\n(24-hour treatment) Add CDC7 Inhibitor (24-hour treatment) Electroporation of\nCas9 RNP + Donor DNA->Add CDC7 Inhibitor\n(24-hour treatment) Remove Inhibitor & \nRecover in fresh media Remove Inhibitor & Recover in fresh media Add CDC7 Inhibitor\n(24-hour treatment)->Remove Inhibitor & \nRecover in fresh media Analyze Editing \nEfficiency (e.g., FACS) Analyze Editing Efficiency (e.g., FACS) Remove Inhibitor & \nRecover in fresh media->Analyze Editing \nEfficiency (e.g., FACS)

Key Steps:

  • Delivery: Introduce CRISPR-Cas9 as a Ribonucleoprotein (RNP) complex along with your donor DNA template into the cells via electroporation [2] [3].
  • Inhibition: Immediately after electroporation, treat the cells with the CDC7 inhibitor for 24 hours [2].
  • Recovery: Replace the medium with inhibitor-free fresh medium and allow the cells to recover for several days before analysis [2].
  • Analysis: Quantify HDR efficiency using methods like flow cytometry (if using a fluorescent reporter) or next-generation sequencing [2] [4].
What is the optimal concentration for Cdc7-IN-19?

The search results do not specify an optimal concentration for This compound. The foundational research used other tool compounds like XL413 [2]. Therefore, you will need to establish the optimal dose for your specific experimental system.

Recommended Action: Perform a dose-response curve. The table below outlines a general framework for this experiment, which you can adapt using information from the manufacturer's datasheet for This compound.

Condition Suggested Concentration Range Treatment Duration Expected Outcome (vs. Control)
Low Dose Start with manufacturer's lowest recommended bio-active concentration. 24 hours post-transfection Minimal cytotoxicity; potential slight HDR increase.
Mid Dose Test a range (e.g., 0.5 µM, 1 µM, 2 µM). 24 hours post-transfection Target: Maximal HDR enhancement (e.g., 1.5 to 3.5-fold).
High Dose Manufacturer's higher recommended concentration. 24 hours post-transfection Potential cytotoxicity; monitor cell health and confluence.
Control No inhibitor (vehicle only). N/A Baseline HDR efficiency.

Key Parameters to Monitor:

  • HDR Efficiency: Measure using sequencing or reporter assays.
  • Cell Viability: Use an assay like Trypan blue exclusion to ensure the inhibitor is not overly toxic [3].
  • Proliferation Rate: Observe if the inhibitor causes the expected, reversible slowing of cell growth [2].
What if the HDR efficiency is still low?
  • Confirm Donor Template Design: For single-stranded oligonucleotide (ssODN) donors, ensure they have phosphorothioate modifications to enhance stability and consider homology arm length and symmetry [3].
  • Combine with Other Strategies: CDC7 inhibition can be part of a broader optimization effort. Other small molecules that inhibit the competing NHEJ pathway (e.g., SCR7) or enhance HDR (e.g., RS-1) can be investigated, though combinations should be empirically tested as they are not always additive [3].
  • Use Enrichment Strategies: If working with a mixed population of cells, consider using surrogate reporters or other selection methods to enrich for the successfully edited cells, which can dramatically increase the apparent editing efficiency [4].

Key Takeaways

To summarize the strategy for your technical guide:

  • Mechanism: CDC7 inhibition works by transiently slowing the S-phase to favor precise HDR over error-prone repair [2] [1].
  • Timing is Critical: Administer the inhibitor for a short period (e.g., 24 hours) immediately after introducing the CRISPR-Cas9 system [2].
  • Dose Requires Optimization: There is no one-size-fits-all concentration for This compound. A dose-response experiment is essential to find the optimal balance between HDR boost and cell health [3].

References

Technical Support Guide: Troubleshooting High Cytotoxicity with Cdc7 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Cdc7 Inhibitors & Cytotoxicity Overview

Cdc7 (Cell Division Cycle 7) is a serine/threonine kinase essential for DNA replication initiation through its phosphorylation of the MCM helicase complex. Cdc7 inhibitors represent a promising class of anticancer agents that selectively induce apoptosis in cancer cells while sparing normal cells, which typically arrest reversibly at the G1/S boundary. This selective cytotoxicity stems from differential p53 status - cancer cells often lack functional p53, bypassing the protective checkpoint that normal cells utilize. However, researchers frequently encounter challenges with excessive cytotoxicity that can indicate either on-target effects in sensitive models or off-target toxicity requiring experimental optimization.

The cytotoxicity profile of Cdc7 inhibitors depends on multiple factors including cell model characteristics (p53 status, cancer type, Cdc7 expression levels), compound selection (specific inhibitor, target specificity), and experimental conditions (dosing, scheduling, combination partners). This guide provides comprehensive troubleshooting methodologies to identify and resolve issues related to unintended or excessive cytotoxicity during experimental investigations with Cdc7 inhibitors.

Troubleshooting High Cytotoxicity

When encountering unexpectedly high cytotoxicity with Cdc7 inhibitors, systematically investigate these potential causes and solutions:

Table: Troubleshooting Guide for High Cytotoxicity

Problem Category Specific Issue Evidence Recommended Solutions
Cell Model Selection p53 mutant/ deficient cells Extreme sensitivity vs. controls; No G1 arrest Validate p53 status; Include p53-wildtype controls; Use isogenic cell pairs [1] [2]
High Cdc7 overexpression Elevated Cdc7 mRNA/protein; Cancer types known for Cdc7 overexpression Quantify Cdc7 expression (qPCR/WB); Select models with moderate Cdc7 levels [3] [2]
TP53/RB1 co-inactivation Neuroendocrine features; RB1 loss plus p53 mutation Assess RB1 status; Consider neuroendocrine markers [4]
Compound Handling Concentration too high Death across all models including normal; Literature comparison Dose titration (0.1-10µM); Extended range (8+ points); Time-course studies [1]
Solvent toxicity Precipitate formation; DMSO >0.1% effects Fresh stock preparation; Vehicle controls; Alternative solvents [1]
Experimental Design Treatment timing Cell cycle stage mismatch Synchronize cells pre-treatment; Vary treatment schedule [1]
Combination synergy Unexpected enhancement with partners Sequential vs. concurrent dosing; Reduce combinational doses [5] [6]

Experimental Optimization Guidelines

Concentration Optimization

Establish appropriate dosing through comprehensive titration experiments. Note that Cdc7 inhibitor monotherapy typically shows variable effects across different models:

Table: Representative Cdc7 Inhibitor Concentration Ranges

Inhibitor Cell Type Effective Monotherapy Combination Range Key Observations
XL413 Ovarian Cancer 1-5 µM (72h) 0.5-2 µM with carboplatin Enhanced carboplatin efficacy; Sequential administration preferred [5]
XL413 PARPi-Resistant OV 2-10 µM (viability) 1-5 µM with Olaparib Synergistic DNA damage; cGAS/STING activation [6]
Simurosertib Neuroendocrine Models 5-20 nM (IC50) 5-50 nM with cytotoxics MYC degradation; Transformation suppression [4]
Dequalinium Chloride Oral Cancer 1-10 µM (dose-dependent) 0.5-5 µM with platinum/radiation S-phase block; G2/M accumulation [1]
Combination Therapy Strategies

Strategic combination approaches can enhance efficacy while potentially reducing monotherapy cytotoxicity:

  • Sequential Administration with Chemotherapy: Administer carboplatin first (e.g., IC20-30 concentration for 24h), wash out, then apply Cdc7 inhibitor (XL413) for 48-72h. This sequence significantly enhances DNA damage accumulation while potentially allowing lower doses of both agents [5].

  • PARP Inhibitor Combinations: For Olaparib-resistant models, co-treatment with Cdc7 inhibitors (1:2 ratio) can overcome resistance through induction of replication stress and activation of cGAS/STING-mediated immune signaling [6].

  • Radiation Sensitization: Pre-treatment with dequalinium chloride (2-4h before radiation) at sub-cytotoxic concentrations (0.5-2µM) can radiosensitize cancer cells through inhibition of DNA damage repair [1].

Experimental Protocols

Cell Viability Assessment (MTT/MTS)

Purpose: Quantify cytotoxicity and establish IC50 values for Cdc7 inhibitors.

  • Procedure:
    • Seed cells in 96-well plates (1-5×10³ cells/well based on doubling time)
    • After 24h, apply Cdc7 inhibitor serial dilutions (recommended range: 0.1-20µM)
    • Incubate for 72h (extend to 96h for slow-growing models)
    • Add MTT reagent (0.5mg/mL final) for 2-4h at 37°C
    • Dissolve formazan crystals in DMSO and measure absorbance at 570nm
  • Interpretation: Compare viability curves across cell models. Normal cells should show plateau (arrest) while p53-mutant cells show continued decline [1] [2].
Cell Cycle Analysis by Flow Cytometry

Purpose: Distinguish intended S-phase block from apoptotic cell death.

  • Procedure:
    • Treat cells with Cdc7 inhibitor (24-48h timecourse)
    • Harvest, wash with PBS, and fix in 70% ethanol (-20°C, 2h)
    • Stain with propidium iodide (50µg/mL) + RNase A (100µg/mL)
    • Analyze DNA content by flow cytometry (≥10,000 events/sample)
  • Expected Outcomes: Successful Cdc7 inhibition shows S-phase reduction and G1/S accumulation. Excessive cytotoxicity manifests as sub-G1 peak (apoptosis) across multiple phases [1] [2].
DNA Damage Assessment (γH2AX/RAD51)

Purpose: Confirm on-target mechanism and assess DNA damage levels.

  • Immunofluorescence Staining:
    • Culture cells on chamber slides, treat with Cdc7 inhibitor (6-24h)
    • Fix with 4% PFA, permeabilize with 0.1% Triton X-100
    • Block with 5% BSA, incubate with anti-γH2AX (1:1000) and anti-RAD51 (1:500)
    • Apply fluorescent secondary antibodies, counterstain with DAPI
    • Quantify foci per nucleus (≥50 cells/condition)
  • Western Blot Analysis:
    • Harvest cells in RIPA buffer with protease/phosphatase inhibitors
    • Separate proteins by SDS-PAGE, transfer to PVDF membrane
    • Probe with anti-γH2AX, anti-RAD51, anti-Cleaved PARP, and loading control
    • Develop with ECL and quantify band intensity
  • Interpretation: Effective Cdc7 inhibition increases γH2AX and decreases RAD51. Extreme cytotoxicity shows PARP cleavage [5] [6].

Mechanism Visualization

The following diagram illustrates the signaling pathways through which Cdc7 inhibition induces selective cytotoxicity in cancer cells, highlighting key mechanisms and potential points for experimental intervention:

G cluster_normal Normal Cells (p53 Wild-type) cluster_cancer Cancer Cells (p53 Mutant/Deficient) NormalCdc7Inhibition Cdc7 Inhibition NormalG1Arrest Reversible G1/S Arrest NormalCdc7Inhibition->NormalG1Arrest p53-dependent checkpoint NormalViability Maintained Viability NormalG1Arrest->NormalViability Reversible CancerCdc7Inhibition Cdc7 Inhibition AbortiveSPhase Abortive S-Phase Entry CancerCdc7Inhibition->AbortiveSPhase Failed G1/S checkpoint MYCDegradation MYC Degradation (Neuroendocrine Models) CancerCdc7Inhibition->MYCDegradation Proteasomal degradation ReplicationStress Replication Stress AbortiveSPhase->ReplicationStress DNADamage Irreversible DNA Damage ReplicationStress->DNADamage Apoptosis Apoptotic Cell Death DNADamage->Apoptosis EnhancedResponse Enhanced Therapeutic Response DNADamage->EnhancedResponse MYCDegradation->Apoptosis CombinationTherapy Combination Therapy (Carboplatin, PARPi, Radiation) CombinationTherapy->ReplicationStress Enhanced CombinationTherapy->DNADamage Increased accumulation

Figure 1: Cdc7 Inhibitor Cytotoxicity Signaling Pathways

This diagram illustrates the differential response to Cdc7 inhibition between normal and cancer cells. In p53-functional normal cells, Cdc7 inhibition activates a protective checkpoint leading to reversible cell cycle arrest. In p53-deficient cancer cells, the failed checkpoint permits abortive S-phase entry, generating replication stress and irreversible DNA damage that culminates in apoptosis. Additional mechanisms like MYC degradation contribute in specific models. Combination therapies enhance these effects by increasing DNA damage accumulation.

Frequently Asked Questions (FAQs)

Q1: What cell lines are most appropriate for initial Cdc7 inhibitor testing?

  • Answer: Begin with well-characterized models: p53-mutant cancer lines (MDA-MB-231 for breast, OVCAR8 for ovarian) alongside p53-wildtype controls (MCF10A). Include models with known Cdc7 overexpression (certain oral, lung adenocarcinoma lines) for robust response detection. Always validate p53 status immediately before experiments [1] [2].

Q2: How can I distinguish on-target from off-target cytotoxicity?

  • Answer: Employ three complementary approaches: (1) Assess MCM2 phosphorylation reduction (Western blot) confirming target engagement; (2) Demonstrate differential sensitivity between p53-wildtype and mutant isogenic pairs; (3) Use multiple structurally distinct Cdc7 inhibitors to confirm phenotype consistency [1] [4] [2].

Q3: What are optimal treatment durations for Cdc7 inhibitors?

  • Answer: Most protocols use 48-72h treatments for viability assays. For cell cycle analysis, include earlier timepoints (12, 24, 48h) to capture dynamic responses. Chronic studies (>96h) require careful monitoring as normal cells may eventually experience reversible toxicity with prolonged exposure [1] [2].

Q4: Can Cdc7 inhibitors be used in 3D culture systems?

  • Answer: Yes, and they may better model in vivo responses. Use lower concentration ranges (typically 2-5 fold reduced vs. 2D) and extend treatment duration. Assess not just viability but also invasion capacity and sphere formation, particularly in transformation models [4].

Q5: How does Cdc7 inhibition synergize with DNA-damaging agents?

  • Answer: Cdc7 inhibition impairs homologous recombination repair by reducing RAD51 focus formation and delaying DNA double-strand break recovery. This creates synthetic lethality when combined with platinum agents or radiation, increasing DNA damage accumulation [5].

References

Troubleshooting Guide: Overcoming Off-Target Effects in Kinase Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core strategies you can employ to investigate and mitigate off-target effects.

Strategy Core Principle Key Advantages Relevant Experimental Techniques
1. Alternative Cdc7 Targeting [1] Target the protein-protein interaction between Cdc7 and its activator Dbf4, rather than the conserved ATP-binding site. Potential for higher specificity; different mechanism from ATP-competitive inhibitors like Cdc7-IN-19. Renilla luciferase-based protein-fragment complementation assay (Rluc-PCA) for high-throughput screening.
2. Advanced Target Profiling [2] [3] Use chemical proteomics to empirically map all cellular targets of a compound, identifying off-target interactions directly. Provides an unbiased, system-wide view of inhibitor engagement; reveals unexpected off-targets. Activity-based protein profiling (ABPP) with phosphonate affinity tags and mass spectrometry.
3. Computational Prediction [4] [5] Use machine learning and structural models to predict a compound's primary and secondary targets before wet-lab experiments. Fast and cost-effective for early-stage prioritization; can inform experimental design. Tools like DeepTarget; molecular docking; QSAR (Quantitative Structure-Activity Relationship) models.
4. Use of Specific Inhibitors [6] Employ next-generation Cdc7 inhibitors with reported high specificity as comparative controls in your assays. Helps contextualize your results; a highly specific inhibitor should show a cleaner phenotype. Using inhibitors like TAK-931 as a positive control in viability and replication stress assays.

Detailed Experimental Protocols

Protocol 1: Screening for PPI Inhibitors using Rluc-PCA

This protocol is adapted from research that identified non-ATP-competitive Cdc7 inhibitors [1].

  • Objective: To identify compounds that disrupt the Cdc7-Dbf4 interaction.
  • Workflow:
    • Construct Design: Create expression plasmids where Cdc7 is fused to one fragment of Renilla luciferase (e.g., Luc1: 1-110aa) and Dbf4 is fused to the complementary fragment (e.g., Luc2: 111-310aa), with a flexible linker (e.g., (GGGGS)2) in between.
    • Cell Transfection: Co-transfect the constructed plasmids into a suitable cell line (e.g., 293T cells) in a 96-well plate format.
    • Compound Treatment: Treat the cells with the compound library (e.g., this compound, other candidates) at desired concentrations for a set period (e.g., 24 hours).
    • Bioluminescence Reading: Add a live-cell luciferase substrate (e.g., ViviRen) and measure luminescence immediately. A decrease in signal indicates disruption of the Cdc7-Dbf4 interaction.
    • Validation: Follow up with co-immunoprecipitation and in vitro kinase assays to confirm the disruption and its functional effect on kinase activity towards a substrate like MCM2.

The following diagram illustrates the logical workflow and core principle of the Rluc-PCA:

compound Compound complex Cdc7/Dbf4 Complex compound->complex Disrupts no_signal No Luciferase Signal compound->no_signal cdc7 Cdc7-Luc1 Fusion cdc7->complex dbf4 Dbf4-Luc2 Fusion dbf4->complex luc_signal Reconstituted Luciferase Signal complex->luc_signal

Protocol 2: Kinase Selectivity Profiling Using Site-Specific ABPP

This protocol is based on a modern chemical proteomics approach [3].

  • Objective: To empirically identify all kinase targets engaged by this compound in a cellular context.
  • Workflow:
    • Cell Treatment: Treat human cell lines (e.g., lung carcinoma cells) with this compound or a vehicle control (DMSO).
    • Probe Labeling: Lyse the cells and incubate the lysates with a broad-spectrum, activity-based kinase probe (ABP) that covalently tags the ATP-binding pockets of active kinases. A phosphonate-based affinity tag is recommended.
    • Enrichment & Digestion: Enrich the probe-labeled kinases using streptavidin beads. On-bead, digest the proteins into peptides using two different enzymes (e.g., trypsin and pepsin) to maximize coverage.
    • LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
    • Data Analysis: Identify the labeled peptides and quantify the reduction in labeling in the this compound treated sample compared to the control. This reduction indicates direct competition and target engagement. This will reveal Cdc7 as the primary target and identify any off-target kinases.

Technical FAQs on Cdc7 Inhibitor Specificity

Q1: Why do ATP-competitive Cdc7 inhibitors like this compound often have off-target effects? The ATP-binding pocket is structurally similar across many kinases. While inhibitors are designed for a specific kinase, they can often bind to other kinases with related structures, leading to off-target effects and potential toxicity [1].

Q2: Are there more specific alternatives to ATP-competitive Cdc7 inhibitors? Yes. Research has identified inhibitors that work by disrupting the interaction between Cdc7 and its essential regulatory subunit Dbf4 (e.g., dequalinium chloride, clofoctol). These non-ATP-competitive inhibitors can offer greater specificity and have been shown to sensitize cancer cells to chemotherapy and radiation [1].

Q3: What is the best practice for validating the specificity of a Cdc7 inhibitor in my model system? Do not rely on a single method. A robust approach includes:

  • Computational Prediction: Use tools like DeepTarget to get an initial profile [5].
  • Empirical Profiling: Use a technique like ABPP [3] or a high-throughput biochemical kinase panel [7] to define the actual target spectrum in a relevant system.
  • Phenotypic Correlation: Use a highly specific control inhibitor (like TAK-931 [6]) to see if your compound produces similar phenotypes (e.g., replication stress, S/G2 arrest).

Q4: How does replication stress induced by Cdc7 inhibition relate to its specificity? Specific Cdc7 inhibition causes replication stress, leading to S/G2 cell cycle arrest and, in some contexts, the formation of senescent, aneuploid cells that secrete inflammatory factors (SASP). If you observe phenotypes that deviate significantly from this (e.g., immediate apoptosis, unrelated signaling pathway activation), it may suggest off-target activity [6].

References

optimizing Cdc7-IN-19 treatment timing for cell cycle synchronization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Role in Cell Cycle

CDC7 Kinase Function: CDC7 is a serine-threonine kinase that forms a complex with its activator subunit DBF4 (also known as ASK). This CDC7-DBF4 complex is essential for initiating DNA replication. It phosphorylates members of the MCM2-7 helicase complex (particularly MCM2, MCM4, and MCM6), which is a critical step in activating the replication machinery during the G1/S phase transition [1] [2].

Cell Cycle Specificity: The activity of the CDC7-DBF4 complex is tightly regulated during the cell cycle, peaking at the G1/S phase boundary. Its function is to trigger the firing of replication origins throughout S phase. Inhibiting CDC7, therefore, halts cells at the G1/S transition, preventing entry into S phase [1].

Cdc7-IN-19: This is a specific ATP-competitive inhibitor that targets the CDC7 kinase. By binding to CDC7, it prevents the phosphorylation of the MCM2-7 complex, leading to a blockade in DNA replication initiation and a subsequent arrest of cells in the G1 and early S phases of the cell cycle.

The following diagram illustrates how this compound disrupts the DNA replication initiation pathway.

Cell Cycle Synchronization Protocol

This protocol is designed to synchronize mammalian cell populations at the G1/S boundary using this compound.

Objective: To achieve a highly synchronized cell population at the G1/S boundary for subsequent experiments.

Materials:

  • This compound (e.g., from MedChemExpress, HY-107452)
  • Appropriate cell culture materials
  • Asynchronous culture of mammalian cells

Procedure:

  • Seed cells and allow them to adhere and grow until they are in a logarithmic growth phase (e.g., 50-70% confluency).
  • Prepare a working solution of this compound in DMSO. The final concentration used in experiments will vary by cell line; a common starting range is 1 - 10 µM.
  • Add this compound directly to the culture medium. Include a vehicle control (DMSO only).
  • Incubate for 16-24 hours. This extended exposure is necessary to allow all cells to reach the G1/S boundary and become arrested.
  • After the incubation period, wash the cells thoroughly with PBS to remove the inhibitor.
  • Release the cells into the cell cycle by adding fresh, pre-warmed culture medium without the inhibitor.
  • Harvest cells at desired time points post-release for analysis (e.g., flow cytometry, Western blot).

Validation of Synchronization:

  • Flow Cytometry: Analyze DNA content. A successful synchronization will show a predominant population of cells with a G1/S DNA content (2N) after arrest, which will then progress into S phase and G2/M after release.
  • Western Blotting: Monitor the phosphorylation status of MCM2 (a direct CDC7 substrate). Phospho-MCM2 levels should be high in asynchronous cells but significantly reduced after this compound treatment.

Synchronization Efficacy & Alternative Methods

The table below compares this compound synchronization with other chemical methods.

Synchronization Agent Target/Mechanism Arrest Phase Typical Concentration Key Advantages Key Considerations
This compound Inhibits CDC7 kinase; blocks MCM2-7 phosphorylation & DNA replication initiation [1] [2] G1/S boundary 1 - 10 µM (cell line-dependent) Highly specific; reversible; directly targets replication machinery Requires 16-24 hr treatment; efficacy depends on cellular CDC7 dependency [3]
Nocodazole Inhibits microtubule polymerization; disrupts mitotic spindle assembly [4] G2/M 100 ng/mL - 1 µg/mL [4] Well-established; high synchronization efficiency (~80% cells in G2/M) [4] Can induce aneuploidy; may activate mitotic checkpoints & apoptosis [4]
ABT-751 Sulfonamide inhibiting tubulin polymerization [4] G2/M ~0.37 µg/mL [4] Orally bioavailable (clinical relevance) Similar cytotoxic risks as other antimitotics [4]
Double Thymidine Block Inhibits DNA synthesis by depleting deoxyribonucleotide pools [4] G1/S boundary 2 mM Reversible; low cost Can cause replication stress; requires two rounds of treatment

Troubleshooting Common Issues

Problem 1: Incomplete Synchronization after this compound Treatment

  • Potential Cause: The cell line may have redundant mechanisms for S-phase entry. Recent studies show that CDK1 can compensate for the loss of CDC7 in some contexts, allowing cells to bypass the arrest [3].
  • Solution:
    • Validate CDC7 dependency in your cell line first.
    • Consider using a combination approach. Pre-synchronize cells with a serum starvation (G0 arrest) or a double thymidine block (early S-phase arrest) before applying this compound.

Problem 2: Low Cell Viability Post-Treatment

  • Potential Cause: Extended arrest can trigger apoptosis or cellular stress, especially in p53-proficient cell lines.
  • Solution:
    • Optimize the treatment duration. Use the shortest effective arrest time.
    • Titrate the inhibitor concentration to find the lowest dose that achieves effective synchronization without excessive toxicity.

Problem 3: Inefficient HDR in Genome Editing Experiments

  • Potential Cause: While this compound synchronizes cells at G1/S, the Homology-Directed Repair (HDR) pathway is most active in the late S and G2 phases [4]. Therefore, a G1/S arrest is not optimal for maximizing HDR efficiency.
  • Solution:
    • For CRISPR/HDR experiments, use G2/M synchronizers like nocodazole to enrich for cells in the HDR-permissive phase [4].
    • Alternatively, release cells from the this compound block and time your genome editing to coincide with the S/G2 phases post-release.

The following workflow summarizes the decision process for using this compound in HDR-based genome editing.

Key Experimental Considerations

  • Combination Strategies: For very tight synchronization, a combined protocol can be highly effective. For example, an initial arrest with this compound (G1/S) followed by a release into a nocodazole block (G2/M) can help harvest cells at a specific subsequent phase.
  • Cell Line Variability: The efficacy of this compound is highly cell-line dependent. Always conduct a dose-response and time-course experiment to establish optimal conditions for your specific model.
  • Beyond Synchronization: Remember that CDC7 inhibitors like this compound are also investigated for their anti-cancer therapeutic potential, as many cancers rely on high CDC7 expression for proliferation [2].

References

addressing Cdc7-IN-19 solubility and stability issues in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Context from Research

A 2023 study synthesized and characterized two pyrazole-based CDC7 kinase inhibitors, PYRA-1 and PYRA-2. The methodologies used for their in vitro analysis offer a strong model for how the stability and binding properties of Cdc7-IN-19 could be evaluated [1].

The table below summarizes the key experimental findings from this study:

Compound Chemical Structure Docking Score with CDC7 Key Finding from MD Simulations
PYRA-1 4-(2-(4-chlorophenyl)hydrazinyl)-5-methyl-2-tosyl-1H-pyrazol-3(2H)-one [1] -5.421 kcal/mol [1] --
PYRA-2 4-(2-(2,4-difluorophenyl)hydrazinyl)-5-methyl-2-tosyl-1H-pyrazol-3(2H)-one [1] -5.884 kcal/mol [1] More potential inhibitor than PYRA-1 against CDC7 kinase [1]

The conformational stabilities of these molecules were found to be the same in both the gas phase and liquid phases (including water and DMSO), which is a critical observation for understanding solvent interactions [1].

Key Experimental Protocols for Assessment

Here are detailed methodologies for key experiments cited in the research, which can be adapted for assessing this compound:

  • Molecular Docking

    • Purpose: To predict the binding affinity and orientation of this compound within the active site of the CDC7 kinase.
    • Methodology: The 3D structure of CDC7 kinase is prepared from a protein data bank. The 3D chemical structure of this compound is energy-minimized using computational chemistry software. Docking simulations are performed, and the resulting poses are scored based on binding energy (in kcal/mol, as shown in the table above). The protocol used for PYRA-1 and PYRA-2 can serve as a reference [1].
  • Molecular Dynamics (MD) Simulations

    • Purpose: To assess the stability of the protein-inhibitor complex over time and identify key molecular interactions.
    • Methodology: The best pose from the docking study is solvated in a water box with ions to mimic a physiological environment. Simulations are run for a defined period (e.g., tens to hundreds of nanoseconds) to observe the stability of the complex, root-mean-square deviation (RMSD), and other parameters, helping to identify which compound is a more stable inhibitor [1].
  • Crystallization and Structural Confirmation

    • Purpose: To unequivocally determine the 3D atomic structure of the compound, which is crucial for understanding its properties.
    • Methodology: High-purity compound is dissolved in a suitable solvent mixture (e.g., ethanol-DMF) and slowly evaporated to form single crystals. The crystal structure is then solved using single-crystal X-ray diffraction, confirming the molecular structure and solid-state stability [1].

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates the logical workflow for the key experiments described, from initial preparation to final analysis:

workflow Start Compound Synthesis and Purification Crystal Crystallization and X-ray Diffraction Start->Crystal DFT Computational Analysis (DFT Calculations) Start->DFT Prep Prepare 3D Structures of Compound and CDC7 Kinase Start->Prep Analysis Data Integration and Stability Assessment Crystal->Analysis Structural Data DFT->Analysis Energetic Properties Dock Molecular Docking Simulation Prep->Dock MD Molecular Dynamics Simulations Dock->MD MD->Analysis Binding Stability

References

improving Cdc7-IN-19 selectivity over CDK9 and other kinases

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions on Cdc7 Inhibitor Selectivity

  • Why is selectivity over CDK9 a common problem with Cdc7 inhibitors? Cdc7 and CDK9 are both kinases, and their ATP-binding pockets can have structural similarities. A known inhibitor, PHA-767491, was explicitly identified as a dual inhibitor of Cdc7 and CDK9, with reported IC50 values of 10 nM for Cdc7 and 34 nM for Cdc9 [1]. This co-inhibition is a recognized characteristic of certain chemical scaffolds [2].

  • Are there Cdc7 inhibitors with better selectivity profiles? Yes, more selective inhibitors have been developed. XL413 is a Cdc7 inhibitor for which inhibition of Cdk9 has not been reported [1]. Furthermore, TAK-931 is a next-generation, clinically evaluated Cdc7 inhibitor noted for its high selectivity [3] [4]. The existence of these compounds suggests that achieving selectivity is possible.

  • What are the functional consequences of off-target CDK9 inhibition? Inhibiting CDK9 can lead to distinct and confounding biological outcomes, as it is a key regulator of transcription [1]. In T-cells, dual inhibition of Cdc7/CDK9 suppressed activation and effector functions, which was not seen with a more selective Cdc7 inhibitor [1]. In cancer cells, CDK9 inhibition can affect transcription and cell survival pathways, potentially obscuring the effects of pure Cdc7 inhibition [2].

Experimental Troubleshooting Guide

If you are encountering selectivity issues with Cdc7-IN-19, the following experimental approaches are recommended to diagnose and address the problem.

Profiling and Validating Selectivity

The first step is to quantitatively determine the inhibitor's selectivity profile.

  • Recommended Assay: Broad Kinase Profiling Utilize commercial broad-panel kinase profiling services (e.g., Eurofins, Reaction Biology) to test this compound against a large array of human kinases, with particular focus on CDK9. This will provide a quantitative data on any off-target interactions.

  • Recommended Assay: In-cell Target Engagement Perform western blotting to monitor the phosphorylation of direct downstream targets of Cdc7 and CDK9 in cells treated with your inhibitor.

    • Cdc7 Target: Phospho-MCM2 (Ser40/41) [2] [4]. A selective Cdc7 inhibitor should reduce MCM2 phosphorylation.
    • CDK9 Target: Phospho-RNA Polymerase II C-terminal domain (Ser2) [2]. A reduction in pSer2 RNA Pol II indicates CDK9 inhibition.

The table below summarizes the key experiments to profile your compound:

Assay Type Specific Test What it Measures Interpretation of Selective Inhibition
Biochemical Profiling Broad kinase panel Direct binding to & inhibition of hundreds of purified kinases High selectivity: Strong inhibition of Cdc7 only; minimal/no inhibition of CDK9.
Cellular Target Engagement pMCM2 (S40/41) western blot Functional inhibition of Cdc7 kinase activity in cells Cdc7 engaged: Dose-dependent decrease in pMCM2.
pRNA Pol II (Ser2) western blot Functional inhibition of CDK9 kinase activity in cells CDK9 not engaged: No change in pRNA Pol II (Ser2).
Phenotypic Assay DNA replication stress markers (e.g., γH2AX) Cellular consequence of Cdc7 inhibition [3] [4] Cdc7 phenotype: Increase in replication stress markers.
Experimental Workflow for Selectivity Assessment

The following diagram outlines a logical workflow to systematically assess and confirm the selectivity of a Cdc7 inhibitor.

Start Start: Suspected Selectivity Issue Profile In vitro Kinase Profiling Start->Profile Quantitative screening Engage In-cell Target Engagement (Western Blot) Profile->Engage Identifies potential off-targets Phenotype Phenotypic Validation Engage->Phenotype Confirms functional impact Result Interpret Combined Data Phenotype->Result Correlates phenotype with target

Mitigation Strategies and Alternative Approaches

If your profiling confirms a lack of selectivity, consider these paths forward:

  • Use a Control Inhibitor: In your experiments, include a well-characterized dual inhibitor (like PHA-767491) and a selective inhibitor (like XL413 or TAK-931) as controls. This helps you benchmark the expected phenotype of dual vs. selective inhibition [1] [2].
  • Explore Combination Studies: Interestingly, the dual inhibition of Cdc7 and CDK9 can be therapeutically beneficial in some contexts, such as sensitizing triple-negative breast cancer to EGFR therapy [2]. If your research goal is therapeutic development, this could be a valuable angle.
  • Consider Structural Modification: If this compound is your lead compound and shows promising potency but lacks selectivity, engage in structure-activity relationship (SAR) studies. Comparing its core structure to the selective inhibitor XL413 may provide clues for medicinal chemistry optimization [1].

References

troubleshooting variable HDR efficiency with Cdc7-IN-19

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How Cdc7 Inhibition Enhances HDR

CDC7 kinase is a repressor of Homology-Directed Repair (HDR) [1]. Its inhibition, for instance with the inhibitor XL413 (a compound closely related to Cdc7-IN-19), shifts the cellular response to a CRISPR-Cas9-induced double-strand break (DSB) away from error-prone repair and toward precise HDR [1].

The proposed mechanism involves a reversible slowing of the S-phase of the cell cycle [1]. This temporary slowdown may provide a longer window for the cell to locate the homologous donor template and complete the more time-consuming HDR process before error-prone pathways can act. The diagram below illustrates this concept and a standard experimental workflow.

Optimization and Troubleshooting Guide

Variability in HDR efficiency often stems from suboptimal application of the inhibitor or donor template design. The following table summarizes key parameters to check and optimize.

Parameter Recommended Setting Rationale & Troubleshooting Tips
Inhibitor Timing 24-hour treatment starting at or before editing [1]. The pro-HDR effect occurs during a reversible S-phase slowdown. Shorter treatments may be ineffective; longer treatments could impact cell health.
Inhibitor Concentration Varies by specific compound; use manufacturer's recommended dose for this compound. In foundational research, XL413 was used at 1 µM [1]. Tip: Perform a dose-response curve if efficiency is low or toxicity is high.
Cell Type Works in multiple contexts, including K562 cells and primary human T cells [1]. Troubleshooting: Intrinsic cellular factors affect HDR. High levels of the exonuclease TREX1 can degrade donor templates and severely reduce HDR, a key variable to consider [2].
Donor Template Type Effective with both single-stranded (ssODN) and double-stranded (dsDNA) donors [1]. ssODN: Lower toxicity, fewer random integrations. dsDNA: Can be used for larger insertions. Tip: Chemically protect ssODN templates to prevent degradation by nucleases like TREX1 [2].
Donor Design Insertion site should be within < 10 nt of the Cas9 cut site. Include silent mutations in the PAM/protospacer to prevent re-cutting [3]. Efficiency drops sharply with distance from the cut. Re-cutting by Cas9 after successful HDR converts precise edits back into indels [3].

Additional Strategies to Improve HDR

Consider these complementary approaches that can be used alongside this compound treatment:

  • Address Template Degradation: If your cell type is known to have high nuclease activity (e.g., primary T cells, HSPCs), use chemically protected single-stranded DNA templates (e.g., phosphorothioate modifications) to resist degradation and improve HDR yields [2].
  • Inhibit Competing Repair Pathways: Using an inhibitor of the key NHEJ protein DNA-PK (e.g., AZD7648) can further enhance HDR efficiency when combined with other strategies, as shown in hematopoietic stem and progenitor cell editing [4].
  • Employ Recursive Editing: For difficult sites, "Recursive Editing" uses multiple guide RNAs to sequentially target and convert the most common non-HDR (indel) outcomes into additional HDR products, thereby boosting the final HDR rate [5].

Frequently Asked Questions

Q1: Why is my HDR efficiency still low even after using this compound? First, verify your inhibitor concentration and timing. The most common reasons are incorrect dosing or leaving the inhibitor on for too little time. Second, check your donor template design, especially the distance from the Cas9 cut site and the inclusion of PAM-disrupting mutations. Finally, consider inherent cellular factors, such as high TREX1 expression, which can degrade your donor template before HDR can occur [2] [3].

Q2: Can I combine this compound with other HDR-enhancing methods? Yes, the mechanisms are often complementary. For instance, you can combine this compound with:

  • Cell cycle synchronization in S/G2 phase.
  • NHEJ pathway inhibitors like DNA-PKcs inhibitors [4].
  • Using chemically protected donor templates to avoid nuclease degradation [2].

Q3: Does the polarity of a single-stranded donor template (ssODN) matter when using this compound? The research on CDC7 inhibition demonstrated HDR enhancement with both single- and double-stranded donors [1]. However, for ssODNs specifically, other studies suggest that template polarity (sense vs. antisense) can have an effect, though there is no universal rule [3]. It is a good practice to empirically test both polarities for your specific target site if you are not achieving the desired efficiency.

References

optimizing Cdc7-IN-19 combination therapy dosing schedules

Author: Smolecule Technical Support Team. Date: February 2026

Key Combination Therapies & Quantitative Data

The tables below summarize synergistic combinations and quantitative data from recent studies using CDC7 inhibitors like XL413 and simurosertib.

Table 1: Synergistic CDC7 Inhibitor Combinations in Oncology Research

Cancer Type CDC7 Inhibitor Combination Drug Key Findings / Mechanism Experimental Model Citation
Chemo-resistant Small-Cell Lung Cancer (SCLC) XL413 Cisplatin / Etoposide Synergistically increased apoptosis; induced G1/S arrest & DNA damage; reversed chemo-resistance [1]. H69-AR, H446-DDP cell lines; xenograft models [1]
Ovarian Cancer (PARPi resistance) XL413 Olaparib (PARP inhibitor) Enhanced DNA damage & replication stress; activated cGAS/STING pathway & antitumor immunity [2]. OVCAR5, OVCAR8 cell lines; murine models [2]
Neuroendocrine Transformation (Lung/Prostate) Simurosertib Targeted therapy (e.g., EGFR TKIs) / Cytotoxics (e.g., Cisplatin) Suppressed transformation; induced degradation of MYC protein; extended therapy response [3]. Patient-derived xenograft (PDX) models; in vivo transformation models [3]

Table 2: Quantitative Efficacy Data from Preclinical Studies

CDC7 Inhibitor Cell Line / Model Monotherapy IC50 Combination (Drug) Resulting IC50 (Combination) Synergy Score (Model)
XL413 [1] H69-AR (SCLC) 416.8 µM Cisplatin Significantly reduced >10 (HSA)
XL413 [1] H69-AR (SCLC) 416.8 µM Etoposide Significantly reduced >10 (HSA)
XL413 [1] H446-DDP (SCLC) 681.3 µM Cisplatin Significantly reduced >10 (HSA)

Experimental Protocols & Workflows

Here are core methodologies for key experiments cited in the search results.

Protocol 1: Assessing Synergy In Vitro (e.g., XL413 + Chemotherapy) [1] This protocol is used to determine if two drugs work better together than expected.

  • Cell Seeding: Plate chemo-resistant SCLC cells (e.g., H69-AR) in 96-well plates.
  • Drug Treatment: Treat cells with a matrix of increasing concentrations of both the CDC7 inhibitor (XL413) and the chemotherapeutic agent (Cisplatin or Etoposide). Include single-agent and control wells.
  • Viability Assay: After 72-96 hours, measure cell viability using a method like Cell Counting Kit-8 (CCK-8).
  • Data Analysis: Input the dose-response matrix data into synergy analysis software (e.g., SynergyFinder version 2.0).
  • Interpretation: Use the Highest Single Agent (HSA) reference model. A synergy score greater than 10 indicates a potential synergistic effect [1].

Protocol 2: Analyzing Apoptosis via Flow Cytometry [1] This protocol quantifies programmed cell death following combination treatment.

  • Treatment: Expose cells (e.g., H69-AR, H446-DDP) to DMSO (control), XL413 alone, chemotherapy alone, or the combination for 24-48 hours.
  • Cell Harvesting: Collect both adherent and floating cells.
  • Staining: Resuspend cell pellets in binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
  • Flow Cytometry: Analyze stained cells using a flow cytometer within 1 hour.
  • Quantification: The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is calculated. Combination treatment should show a significantly higher apoptotic fraction than single agents.

Protocol 3: In Vivo Efficacy Study (Xenograft Model) [1] This tests the combination therapy efficacy in a live animal model.

  • Model Establishment: Subcutaneously implant chemo-resistant SCLC cells or patient-derived xenograft (PDX) tissues into immunodeficient mice.
  • Grouping & Dosing: Randomize mice into four groups once tumors reach a measurable volume (e.g., ~100 mm³):
    • Group 1: Vehicle control
    • Group 2: CDC7 inhibitor alone (e.g., XL413)
    • Group 3: Chemotherapy alone (e.g., Cisplatin)
    • Group 4: Combination therapy
  • Monitoring: Measure tumor volumes and body weights regularly for the study duration.
  • Endpoint Analysis: At the end of the study, harvest tumors, weigh them, and perform immunohistochemistry (IHC) analysis for markers like cleaved caspase-3 to confirm apoptosis.

Signaling Pathway Visualizations

The following diagrams illustrate key mechanisms of action for CDC7 inhibitor combinations, generated using Graphviz per your specifications.

G CDC7i + PARPi Synergy via cGAS/STING Activation Start Combination Treatment: CDC7i + PARPi DNA_Stress Enhanced DNA Damage & Replication Stress Start->DNA_Stress Induces cGAS_STING cGAS/STING Pathway Activation DNA_Stress->cGAS_STING Triggers IFN_Response Type-I Interferon Response cGAS_STING->IFN_Response Stimulates Immune_Activation Robust Antitumor Immunity: - Enhanced T-cell infiltration - Tumor Regression IFN_Response->Immune_Activation Drives

G CDC7i Blocks Neuroendocrine Transformation via MYC TP53_RB1_Loss Initial Genetic Event: TP53 & RB1 Co-inactivation CDC7_Up CDC7 Upregulation & Dependency TP53_RB1_Loss->CDC7_Up Targeted_Therapy Targeted Therapy (e.g., EGFR TKI) CDC7_Up->Targeted_Therapy Transformation Neuroendocrine Transformation Targeted_Therapy->Transformation Typically Induces CDC7i_Treatment CDC7 Inhibitor (Simurosertib) Treatment Targeted_Therapy->CDC7i_Treatment Combined with MYC_Degrade Proteasomal MYC Degradation CDC7i_Treatment->MYC_Degrade Induces Blocked Transformation Blocked MYC_Degrade->Blocked Inhibits

Frequently Asked Questions (FAQs)

Q1: In which cancer cell types has CDC7 inhibition shown the most promising synergistic effects? Based on recent studies, the most promising synergistic effects have been observed in:

  • Chemo-resistant Small-Cell Lung Cancer (SCLC) with chemotherapy (Cisplatin/Etoposide) [1].
  • Ovarian Cancer with PARP inhibitors (e.g., Olaparib), especially in the context of overcoming resistance [2].
  • Lung and Prostate Adenocarcinomas at risk of Neuroendocrine Transformation with targeted therapies or cytotoxics, where CDC7i prevents transformation by degrading MYC [3].

Q2: Does CDC7 inhibition synergize with chemotherapy in chemo-sensitive cells? The effect appears to be more pronounced in chemo-resistant cells. One study found that the CDC7 inhibitor XL413 had a strong synergistic effect with cisplatin and etoposide in chemo-resistant SCLC cell lines, but no significant synergistic effect was observed in their chemo-sensitive counterparts [1]. This suggests a specific role in overcoming resistance.

Q3: What are the key molecular mechanisms behind the synergy of CDC7i combinations? The mechanisms are multi-faceted and can include:

  • Inducing Lethal DNA Damage: Causing increased DNA replication stress and double-strand breaks [1] [2].
  • Promoting Apoptosis: Significantly increasing the levels of cleaved PARP and caspase-3 when combined with other drugs [1].
  • Activating Innate Immunity: Triggering the cGAS/STING pathway to stimulate a type-I interferon response and enhance antitumor immunity [2].
  • Targeting Lineage Plasticity: Degrading the MYC oncoprotein to suppress histologic transformation in response to targeted therapy [3].

Q4: What is a critical genetic background that predicts sensitivity to CDC7 inhibition? Co-inactivation of the TP53 and RB1 tumor suppressor genes is a key predictor. This genetic background leads to upregulated CDC7 expression and creates a dependency on CDC7 for cell cycle progression, making tumors highly vulnerable to its inhibition. This is particularly relevant in neuroendocrine transformation [3].

Troubleshooting Common Experimental Issues

  • Problem: Lack of synergy in viability assays.
    • Solution: Verify the chemo-resistant status of your cell lines. Ensure you are using a wide enough range of drug concentrations in your matrix and confirm the efficacy of the CDC7 inhibitor by checking the reduction of phosphorylated MCM2 (a direct CDC7 substrate) via Western blot [1].
  • Problem: High cytotoxicity in control or single-agent groups in vivo.
    • Solution: Carefully titrate the dose of each drug, especially chemotherapy, to establish a well-tolerated sub-therapeutic dose for the single-agent groups before proceeding with combination studies. Monitor animal body weight closely [1].
  • Problem: Inconsistent apoptosis results in flow cytometry.
    • Solution: Always include both floating and adherent cells during harvesting, as late apoptotic/necrotic cells may detach. Use fresh staining reagents and analyze samples immediately to avoid false positives.

References

CDC7 Inhibition: Immunostimulatory vs. Suppressive Effects

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the context is key. The search results indicate that CDC7 inhibition can have dual effects on the immune response. Being aware of both the potential immunostimulatory and immunosuppressive consequences is the first step in diagnosing experimental outcomes.

The table below summarizes these contrasting effects based on current research:

Mechanism/Effect Immunostimulatory Outcome (Desired) Immunosuppressive Outcome (Potential Issue)
Cell Fate Induction of senescence-like aneuploid cells with a SASP (Senescence-Associated Secretory Phenotype) [1]. Induction of cell death/apoptosis, reducing the immunogenic SASP [1].
Secreted Factors Secretion of pro-inflammatory cytokines/chemokines (e.g., IL6, CCL5, CXCL10), recruiting immune cells [1]. Lack of a robust SASP, failing to create an inflamed tumor microenvironment [1].
Tumor Microenvironment Generates "hot" tumors with accumulated tumor-infiltrating immune cells, sensitizing to immunotherapy [1]. Maintains a "cold" tumor phenotype, non-responsive to immunotherapy [1].
Underlying Cause Linked to CDC7i-induced replication stress and chromosomal instability (CIN) [1]. May involve cell type-specific pathways or off-target effects of the specific inhibitor.

Experimental Strategies to Mitigate Immune Suppression

Based on the general mechanisms of CDC7 inhibition, here are several testable strategies to steer the cellular response away from immunosuppression and towards immunostimulation.

  • 1. Combine with ATR Inhibition: The induction of the immunostimulatory SASP by the CDC7 inhibitor TAK-931 was shown to be reliant on the ATR-Chk1 DNA damage pathway. When researchers co-treated cells with an ATR inhibitor (VE-821), the expression of SASP markers like IL1A and CXCL8 was significantly suppressed [1]. This suggests that combining CDC7 inhibition with ATR inhibition might inadvertently suppress a desired immune response. Therefore, in your models, verify that the ATR-Chk1 pathway is adequately activated to promote the SASP.
  • 2. Prevent Mitotic Entry to Reduce CIN: The inflammatory response (e.g., increased IRF activity and cytokine expression) triggered by TAK-931 was demonstrated to be a direct result of CDC7i-induced chromosomal missegregation and aneuploidy. This effect was abolished when cells were co-treated with a CDK1 inhibitor (BMS-265246) to block mitotic entry [1]. This presents a critical trade-off: while CIN drives the beneficial inflammatory phenotype, it may also be detrimental in your specific model.
  • 3. Combine with Immune Checkpoint Blockade: Research has demonstrated that the inflamed tumor microenvironment created by the CDC7 inhibitor TAK-931 can be powerfully leveraged. Combining TAK-931 with immune checkpoint inhibitors (anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies) resulted in a profound enhancement of antiproliferative activity in a preclinical model [1]. If your model shows a weak SASP, adding immunotherapy could amplify the existing immune response.
  • 4. Monitor Cell Fate Decisions: The outcome of CDC7 inhibition is context-dependent. Studies note that it can lead to either apoptosis or a senescence-like phenotype [1]. The senescence-like phenotype is associated with the desired SASP. You should closely monitor your model for markers of senescence (e.g., SA-β-Gal activity, flattened enlarged morphology) and apoptosis to determine which pathway is dominant and adjust experimental conditions accordingly [1].
  • 5. Leverage Tumor-Specific Vulnerabilities: Evidence suggests that the efficacy of CDC7 inhibition is heightened in certain genetic contexts. For instance, KRAS-mutant cells show synthetic lethality with CDC7 inhibition due to combined oncogenic and drug-induced replication stress [1]. Furthermore, co-inactivation of TP53 and RB1—a common hallmark in aggressive cancers—induces CDC7 upregulation and dependency [2]. Using models with these backgrounds may yield a stronger immunostimulatory effect.

Experimental Workflow for Diagnosis

The following diagram outlines a logical workflow for diagnosing and tackling immune suppression in your experiments, based on the strategies above.

G Start Observed Immune Suppression in CDC7i Model CheckSASP Check for SASP Phenotype Start->CheckSASP SASP_Yes SASP Present? CheckSASP->SASP_Yes CheckATR Verify ATR-Chk1 Pathway Activation SASP_Yes->CheckATR No CheckFate Quantify Cell Fate (Apoptosis vs. Senescence) SASP_Yes->CheckFate Yes CombineICI Strategy: Combine with Immune Checkpoint Inhibition CheckATR->CombineICI ApoptosisDom Apoptosis Dominant? CheckFate->ApoptosisDom AdjustDose Adjust CDC7i Dose/Schedule to Modulate Stress ApoptosisDom->AdjustDose Yes CheckContext Check Model Context (e.g., KRAS, TP53/RB1 status) ApoptosisDom->CheckContext No ContextVuln Model has Known Vulnerability? CheckContext->ContextVuln SelectVulnModel Strategy: Use Genetically Vulnerable Model ContextVuln->SelectVulnModel Yes AssessCIN Assess Chromosomal Instability (CIN) ContextVuln->AssessCIN No CIN_Low CIN Low? AssessCIN->CIN_Low BlockMitosis Test Effect of Transiently Blocking Mitotic Entry CIN_Low->BlockMitosis Yes

Seeking More Specific Information

To build a more definitive guide, you could:

  • Consult Specific Scientific Literature: Directly search for research papers on "Cdc7-IN-19" on platforms like PubMed or Google Scholar. The manufacturer's data sheet may also provide clues.
  • Explore Related Inhibitors: The strategies outlined are based on compounds like TAK-931, XL413, and simurosertib [3] [1] [4]. You may find more direct protocols by investigating the extensive literature on these molecules.

References

Understanding the Toxicity: Why CDC7 Inhibition Can Be Problematic

Author: Smolecule Technical Support Team. Date: February 2026

CDC7 is essential for initiating DNA replication. While cancer cells often rely heavily on this pathway, making them sensitive to inhibition, primary (non-cancerous) cells can also be affected, leading to potential toxicity issues in your experiments [1].

The primary mechanism of toxicity is the induction of replication stress (RS). Inhibiting CDC7 halts the activation of replication origins, causing DNA replication forks to stall. If not properly resolved, this can lead to DNA damage and cell death [2]. Furthermore, in certain cellular contexts, CDC7 inhibition can induce a senescence-like state instead of apoptosis. These senescent cells exhibit a characteristic Senescence-Associated Secretory Phenotype (SASP), releasing a flood of pro-inflammatory cytokines and chemokines that can disrupt the local cellular microenvironment and be toxic to neighboring cells [2].

Mitigation Strategies: A Troubleshooting Guide

Here are potential strategies to mitigate toxicity, framed as answers to common experimental challenges.

FAQ 1: How can I reduce general cytotoxicity in my primary cell cultures?

  • Strategy: Optimize Dosage and Exposure Time. The most direct approach is to find the minimum effective dose and shortest exposure time that achieves your desired experimental outcome.
    • Protocol Suggestion: Perform a time-course and dose-response assay. Treat primary cells with a range of Cdc7-IN-19 concentrations (e.g., 0.1 µM to 10 µM) for different durations (e.g., 6h, 24h, 48h). Monitor cell viability (e.g., using an MTT or CellTiter-Glo assay) and your target effect (e.g., reduction in a specific phosphorylation marker). Use the lowest condition that gives you a robust target effect with acceptable viability loss [3].
    • Rationale: Transient, low-dose inhibition may be sufficient to perturb the target pathway without triggering irreversible commitment to apoptosis or senescence in primary cells.

FAQ 2: The inhibitor is causing excessive DNA damage and stress responses. What can I do?

  • Strategy: Co-administration with a DNA Protectant. Consider combining this compound with an inhibitor of the ATR/Chk1 DNA damage checkpoint pathway.
    • Protocol Suggestion: Pre-treat or co-treat primary cells with a selective ATR inhibitor (e.g., VE-821 or AZD6738) alongside this compound. A suggested starting concentration for VE-821 is 1 µM [2].
    • Rationale: While ATR inhibition can enhance the lethality of CDC7 inhibition in cancer cells, in primary cells it may help to prevent the accumulation of stalled replication forks and the subsequent severe replication stress that leads to cell death, effectively "rescuing" the cells from the most severe consequences of CDC7 inhibition [2].

FAQ 3: My cells are entering a toxic, inflammatory state (SASP) instead of dying. How do I manage this?

  • Strategy: Sequentially Combine with a Senolytic or Senostatic Agent. If your primary cells are entering senescence, you can target the SASP.
    • Protocol Suggestion: After the pulse of this compound treatment, wash out the drug and add a senolytic agent (which kills senescent cells) or a "senostatic" that suppresses the SASP. For example, you could test the BCL-2 inhibitor Navitoclax as a senolytic or the mTOR inhibitor Rapamycin to suppress SASP secretion.
    • Rationale: This approach directly counters one of the key non-apoptotic toxic phenotypes induced by CDC7 inhibition, cleaning up the toxic cellular population or mitigating their harmful signaling [2].

FAQ 4: Can I design my treatment schedule to exploit cell cycle differences?

  • Strategy: Use a Pulsed Dosing Schedule. Instead of continuous exposure, use short, intermittent pulses of the inhibitor.
    • Protocol Suggestion: Treat primary cells with this compound for 6-12 hours, then wash out and allow the cells to recover in fresh medium for 24-48 hours before the next pulse. This can be repeated for several cycles.
    • Rationale: A pulsed schedule allows primary cells, which may have better-regulated cell cycles, time to repair low levels of replication stress during the recovery period, potentially reducing cumulative toxicity. This strategy is also being explored in clinical settings for CDC7 inhibitors [3].

The table below summarizes these strategies for easy comparison.

Mitigation Strategy Key Mechanism of Action Example Agent/Approach Primary Goal
Dosage & Timing Optimization Limits cumulative replication stress This compound (low, pulsed dose) Reduce general cytotoxicity
ATR Checkpoint Inhibition Prevents severe replication fork stalling VE-821 (ATR inhibitor) Mitigate DNA damage
Senolytic/Senostatic Therapy Eliminates or quietens senescent cells Navitoclax, Rapamycin Counter SASP-mediated toxicity

Experimental Workflow for Toxicity Mitigation

To help visualize the process of identifying and applying these strategies, the following diagram outlines a logical experimental workflow.

ToxicityMitigationWorkflow Start Identify Toxicity (e.g., viability ↓) Step1 Dose & Timing Optimization Start->Step1 Step2 Check for DNA Damage Step1->Step2 If toxicity persists Strat1 Strategy: Use Pulsed Dosing Step1->Strat1 If effective Step3 Check for Senescence/SASP Step2->Step3 If low damage Strat2 Strategy: Combine with ATR Inhibitor Step2->Strat2 If damage present Strat3 Strategy: Combine with Senolytic/Senostatic Step3->Strat3 If SASP present End Proceed with Mitigated Protocol Strat1->End Strat2->End Strat3->End

Diagram: A logical workflow for troubleshooting this compound toxicity. Begin by optimizing the treatment schedule. If toxicity persists, investigate the primary mechanism (DNA damage or senescence) to select the most appropriate combination strategy.

Detailed Experimental Protocol: Combination with ATR Inhibition

This protocol provides a detailed methodology for testing the combination of this compound with an ATR inhibitor, based on approaches used in recent literature [2].

Objective: To determine if co-inhibition of ATR can mitigate the DNA damage and viability loss caused by this compound in primary cells.

Materials:

  • Primary cells of interest
  • Complete cell culture medium
  • This compound (e.g., 10 mM stock in DMSO)
  • ATR inhibitor (e.g., VE-821, 10 mM stock in DMSO)
  • Vehicle control (DMSO)
  • 96-well or 24-well cell culture plates
  • Cell viability assay kit (e.g., CellTiter-Glo)
  • Equipment: Laminar flow hood, CO2 incubator, microplate reader

Procedure:

  • Cell Plating: Plate your primary cells at an appropriate density (e.g., 5,000-10,000 cells/well for a 96-well plate) in complete medium and allow them to adhere overnight.
  • Drug Preparation: Prepare working concentrations of the drugs in pre-warmed medium.
    • Condition A (Vehicle): Medium with 0.1% DMSO.
    • Condition B (this compound only): e.g., 1 µM this compound.
    • Condition C (ATR inhibitor only): e.g., 1 µM VE-821.
    • Condition D (Combination): 1 µM this compound + 1 µM VE-821.
  • Treatment: Aspirate the old medium from the plated cells and replace it with the drug-containing or control medium. Incubate the cells for a predetermined period (e.g., 24-48 hours) in a 37°C, 5% CO2 incubator.
  • Viability Assessment:
    • After treatment, equilibrate the plate to room temperature.
    • Add CellTiter-Glo reagent directly to each well according to the manufacturer's instructions.
    • Shake the plate for 2 minutes to induce cell lysis, then allow it to incubate for 10 minutes to stabilize the luminescent signal.
    • Measure the luminescence using a microplate reader. The signal is proportional to the amount of ATP present, which indicates the number of metabolically active (viable) cells.
  • Data Analysis: Normalize the luminescence readings of the treated groups to the vehicle control group (set to 100% viability). Compare the viability in the combination group (D) to the this compound only group (B). A statistically significant increase in viability in group D suggests successful mitigation of toxicity.

References

Cdc7-IN-19 vs XL413 potency and selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

XL413 Profile and Key Experimental Data

XL413 (also known as BMS-863233) is a potent and selective benzofuropyrimidinone-based inhibitor of the Cdc7-Dbf4 (DDK) kinase complex [1] [2].

The table below summarizes quantitative data for XL413 from the search results:

Parameter Experimental Data
Biochemical Potency (IC₅₀) 3.4 nM (against purified Cdc7/ASK) [2]
Selectivity (Cell-free assays) 12-fold over Pim1 (IC₅₀ = 42 nM); 63-fold over CK2 (IC₅₀ = 212 nM) [2]
Cellular Potency (IC₅₀) Inhibition of MCM2 phosphorylation: 0.118 μM (MDA-MB-231T cells) & 0.14 μM (Caco2 cells) [2]
Anti-proliferative Activity (IC₅₀) 0.715 μM (Caco2 cells, anchorage-independent growth) [2]
In Vivo Efficacy Significant tumor growth regression in a Colo-205 xenograft model at 100 mg/kg (oral administration) [2]

A Critical Note on Cellular Bioavailability

A key finding from the literature is the significant divergence between XL413's biochemical potency and its cellular activity across many cancer cell lines [1] [3].

  • Potent Biochemical Inhibitor, Variable Cellular Performer: While XL413 is a highly potent and selective DDK inhibitor in biochemical assays, it demonstrated significant anti-proliferative activity in only one (Colo-205) out of ten tumor cell lines tested in one study [1] [3]. Analysis suggested that XL413 did not effectively inhibit DDK in multiple cell lines, likely due to limited cellular bioavailability [1] [3].
  • Comparison with PHA-767491: In direct comparisons, another DDK inhibitor, PHA-767491, exhibited superior broad-spectrum anti-proliferative activity in cell-based assays despite being a dual DDK/Cdk9 inhibitor and somewhat less selective than XL413 [1] [4]. This highlights that biochemical IC₅₀ and selectivity are not the sole determinants of a compound's cellular efficacy.

Detailed Experimental Context

1. Key Experimental Protocols The data for XL413 was generated using standard and well-accepted methodologies in drug discovery [1] [2] [3]:

  • Kinase Assay: Inhibition of Cdc7 kinase activity was determined using a luciferase-luciferin-coupled chemiluminescence assay to measure ATP utilization. The standard condition used 6 nM CDC7/ASK and 1 μM ATP [2].
  • Cellular Mechanistic Assays: Inhibition of Cdc7 in cells was measured via Western blotting for the phosphorylation status of its direct substrate, MCM2, at Serine 53 (pMCM2-S53) [1] [2].
  • Proliferation & Viability Assays: Anti-proliferative effects were measured by BrdU incorporation assays, and cell viability was assayed using Cell Titer-Glo kits [2]. Apoptosis was measured by induction of caspase 3/7 activity [2].

2. Mechanism of Action and Pathway Cdc7, in a complex with its regulatory subunit Dbf4 (together known as DDK), is an essential serine/threonine kinase that initiates DNA replication. It phosphorylates subunits of the MCM2-7 helicase complex to activate its helicase activity, which is required for the unwinding of DNA and the recruitment of the rest of the replication machinery at origins of replication [1] [5] [6].

The following diagram illustrates the role of Cdc7 and the mechanism of XL413:

G G1 G1 Phase S S Phase (DNA Replication) G1->S Origin Loaded MCM2-7 Helicase (Inactive) Phosphorylation Phosphorylation of MCM Subunits Origin->Phosphorylation  Requires Fired Activated MCM2-7 Helicase (Replication Fork Progression) Cdc7_Dbf4 Cdc7-Dbf4 Complex (DDK) Cdc7_Dbf4->Phosphorylation Catalyzes Phosphorylation->Fired XL413 XL413 Inhibitor XL413->Cdc7_Dbf4 Inhibits

3. Other Research Applications Beyond its original development as an anti-cancer agent, XL413 has been utilized as a chemical probe in basic research:

  • Replication Stress: Treatment with XL413 can induce replication stress and generate senescence-like aneuploid cells that express a senescence-associated secretory phenotype (SASP) [7].
  • CRISPR-Cas9 Gene Editing: Timed inhibition of Cdc7 with XL413 was shown to increase the efficiency of Homology Directed Repair (HDR) by up to 3.5-fold in various contexts, including primary T cells [8]. It is proposed to work by causing a reversible slowing of S-phase progression, which may favor HDR over other repair pathways [8].

References

Cdc7-IN-19 vs PHA-767491 efficacy in cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

PHA-767491 Efficacy Data Overview

The table below summarizes the experimental efficacy data for PHA-767491 from recent studies.

Cancer Type Experimental Model Key Efficacy Findings Reported IC₅₀ / Effective Concentration Combination Therapy Synergy
Hepatocarcinoma (HCC) [1] In vitro (human HCC cells); In vivo (nude mice xenografts) Synergistic effect with 5-FU; induced significant apoptosis (increased caspase-3 activation), counteracted 5-FU-induced Chk1 phosphorylation, decreased Mcl1 protein. [1] Information not specified in abstract. Yes, with 5-Fluorouracil (5-FU). [1]
Glioblastoma [2] [3] In vitro (U87-MG, U251-MG cell lines) Reduced cell viability and proliferation, induced apoptosis, suppressed cell migration and invasion. Decreased phosphorylation of the Cdc7 substrate MCM2. [2] [3] 2.5 µM and 10 µM (tested concentrations for various assays). [2] Not tested in the study.
RB-positive Cancers (e.g., Colorectal, Prostate) [4] In vitro (SW480, SW620, PC3 cell lines) and cell-free systems Potent inhibition of the initiation phase of DNA replication; decreased E2F-mediated transcription of G1/S regulators (Cyclin A2, E1, E2). [4] Low nanomolar IC₅₀ for Cdc7 in vitro (cell-free assay). [4] Not tested in the study.
T-cell Acute Lymphoblastic Leukemia (T-ALL) [5] In vitro (Jurkat T-cells, primary mouse T-cells, human PBMCs) Suppressed T-cell activation, proliferation, and effector functions; impeded T-cell receptor (TCR) signaling pathways. [5] 1 - 10 µM (range used in functional assays). [5] Not tested in the study.

Key Experimental Protocols for PHA-767491

Here are the methodologies used to generate the key data in the studies cited above.

  • Cell Viability and Proliferation Assays [2]:

    • Cell Lines: Glioblastoma (U87-MG, U251-MG) and control (3T3) cells.
    • Viability Protocol: Cells were treated with PHA-767491 (e.g., 10 µM) or solvent control. After 72 hours, viability was assessed using the PrestoBlue cell viability reagent, which measures metabolic activity. [2]
    • Proliferation Protocol: Cells were synchronized and treated with PHA-767491. Proliferation was measured after 72 hours using a BrdU ELISA kit, which quantifies the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA. [2]
  • Apoptosis Detection [1] [2]:

    • Method: Cell Death Detection ELISAPlus kit. This is a quantitative sandwich-enzyme-immunoassay that specifically detects histone-associated DNA fragments (mono- and oligonucleosomes) in the cytosol, a hallmark of apoptosis. [2]
    • Additional Markers: Activation of caspase-3 and cleavage of PARP (poly-ADP ribose polymerase) are also measured via Western blot as confirmatory markers of apoptosis. [1]
  • Cell Migration and Invasion Assays [2]:

    • Migration (Wound Healing Assay): A confluent cell monolayer is scratched with a pipette tip to create a "wound." The closure of this wound by migrating cells is monitored over 48 hours in the presence or absence of PHA-767491, and migrated cells are counted. [2]
    • Invasion (Matrigel Assay): Cells are seeded in a chamber insert coated with Matrigel (a basement membrane matrix). The ability of cells to invade through the Matrigel toward a serum chemoattractant over 24 hours is quantified. [2]
  • Molecular Mechanism Analysis [1] [4]:

    • Western Blotting: Used to analyze protein expression and phosphorylation levels. Key targets include:
      • Phospho-MCM2 (S40/S41): A direct substrate of Cdc7, confirming target engagement. [4] [2]
      • Phospho-Chk1: To demonstrate counteraction of checkpoint activation. [1]
      • Mcl-1: A downstream anti-apoptotic protein regulated by Cdk9. [1]
    • Cell-Free DNA Replication Assay: Replication-competent nuclei and cytosolic extracts are isolated from synchronized cells. These components are incubated together with a biotin-dUTP label. DNA replication is quantified by fixing the nuclei and detecting the incorporated biotin label with fluorescent streptavidin. [4]

Cdc7 Signaling Pathway and Drug Action

The following diagram illustrates the role of Cdc7 in DNA replication and the points of inhibition by PHA-767491.

G1_Phase G1 Phase DBF4 DBF4 Regulatory Subunit G1_Phase->DBF4 CDC7 Cdc7 Kinase G1_Phase->CDC7 DDK_Complex Active DDK Complex (DBF4-CDC7) DBF4->DDK_Complex CDC7->DDK_Complex MCM2 MCM2 Helicase (Unphosphorylated) DDK_Complex->MCM2 Phosphorylates pMCM2 p-MCM2 (S40/S41) (Phosphorylated) MCM2->pMCM2 CMG_Complex Active CMG Helicase Complex Formation pMCM2->CMG_Complex Replication Initiation of DNA Replication CMG_Complex->Replication PHA PHA-767491 PHA->DDK_Complex Inhibits

References

Cdc7-IN-19 comparison with other CDC7 allosteric modulators

Author: Smolecule Technical Support Team. Date: February 2026

The Landscape of CDC7 Allosteric Modulators

The field of CDC7 inhibition is actively shifting from traditional ATP-competitive inhibitors to more selective allosteric modulators. The table below summarizes the key allosteric inhibitors identified in the search results, which you can use as a reference for comparing Cdc7-IN-19.

Compound Name Primary Mechanism / Target Site Key Experimental Findings Selectivity & Advantages
Clofoctol [1] [2] Disrupts CDC7-DBF4 interaction [1] Inhibits MCM2 phosphorylation; delays cell cycle; sensitizes cancer cells to DNA-damaging agents [1] [2]. High selectivity due to allosteric mechanism [1].
Dequalinium Chloride [2] Disrupts CDC7-DBF4 interaction [2] Blocks S-phase progression; causes G2/M accumulation; shows anti-tumor activity in mouse oral cancer models [2]. Non-ATP-competitive; shows synergy with chemotherapy and radiation [2].
Novel compounds from MBC library [1] Target allosteric pockets (e.g., Pocket 6), disrupting CDC7-DBF4 interface [1] Identified via virtual screening targeting specific druggable cavities; binding free energy calculated via MM-GBSA [1]. Designed for selectivity against pockets involved in protein-protein interaction [1].

A primary driver for developing allosteric modulators is enhanced selectivity. The ATP-binding site of CDC7 is highly conserved across the human kinome, which often leads to off-target effects with ATP-competitive inhibitors. Allosteric sites, particularly the CDC7-DBF4 interaction interface, are less conserved, offering a path to more specific and potentially safer therapeutics [1].

Core Experimental Methods for Evaluation

To objectively compare this compound with other allosteric modulators, your guide should include data generated from the following key experimental protocols, which are standard in the field.

  • In Vitro Kinase Activity Assay

    • Purpose: To measure the direct inhibitory effect on CDC7 kinase activity.
    • Typical Protocol: A luminescent kinase assay (e.g., Kinase-Glo) is used. The assay mixture contains recombinant human CDC7/DBF4 complex, ATP, and a peptide substrate (e.g., PDKtide). The compound's ability to inhibit phosphorylation is measured by quantifying the remaining ATP after the reaction, which correlates with kinase activity [1].
  • Cell-Based Phenotypic Assays

    • Purpose: To assess the functional cellular consequences of inhibition.
    • S-phase Progression: Measured by flow cytometry after labeling with bromodeoxyuridine (BrdU) to monitor DNA synthesis inhibition [2].
    • Cell Cycle Analysis: Treated cells are stained with propidium iodide and analyzed by flow cytometry to identify accumulation in specific phases (e.g., G2/M) [2].
    • Target Engagement: Western blotting is used to detect reduced phosphorylation of the native CDC7 substrate, MCM2, confirming on-target activity within cells [2] [3].
  • Identification of Allosteric Binding

    • Purpose: To confirm the compound binds outside the ATP pocket and characterize its binding mode.
    • Virtual Screening: As performed in [1], this involves using software like fpocket to identify druggable cavities on CDC7. Molecular docking (e.g., with Glide software) is then used to screen compound libraries against these allosteric pockets [1].
    • Binding Free Energy Calculations: The Molecular Mechanics-Generalised Born Surface Area (MM-GBSA) method is often used post-docking to predict binding affinity more accurately and rescore potential hits [1].
  • In Vivo Efficacy Studies

    • Purpose: To evaluate anti-tumor activity and therapeutic potential in a live model.
    • Typical Protocol: Immunocompromised mice are xenografted with human cancer cells. Test compounds are administered, and tumor volume is measured over time and compared to a control group. For example, dequalinium chloride demonstrated promising in vivo activity in an oral cancer model [2].

Pathways and Workflow Diagrams

To help visualize the experimental and conceptual frameworks, here are diagrams of the key signaling pathways and a standard screening workflow.

G CDC7 Signaling and Allosteric Inhibition DNA_Lesion Replication Stress/DNA Lesion ATR_Chk1 ATR-Chk1 Pathway DNA_Lesion->ATR_Chk1 DDK_Stabilization DDK (CDC7-DBF4) Stabilization on Chromatin ATR_Chk1->DDK_Stabilization MCM_Phosphorylation MCM2-7 Phosphorylation DDK_Stabilization->MCM_Phosphorylation TLS_Repair TLS DNA Damage Repair DDK_Stabilization->TLS_Repair Replication DNA Replication Initiation MCM_Phosphorylation->Replication Allo_Inhibitor Allosteric Inhibitor PPI Disrupted CDC7-DBF4 Interaction Allo_Inhibitor->PPI PPI->DDK_Stabilization Inhibits

Diagram: CDC7 in Replication Stress and Allosteric Inhibition. This diagram integrates findings from multiple studies [4] [3], showing how CDC7-DBF4 (DDK) is stabilized on chromatin in response to replication stress to facilitate both DNA replication and repair. Allosteric inhibitors act by disrupting the formation of the CDC7-DBF4 complex.

G Workflow for Allosteric Inhibitor Screening Step1 1. Pocket Detection Use fpocket on CDC7 structures (PDB: 4F99, 4F9A, etc.) Step2 2. Virtual Screening Dock compound library (e.g., MBC) into identified allosteric pockets Step1->Step2 Step3 3. In Vitro Validation Kinase-Glo assay to measure CDC7/DBF4 inhibition Step2->Step3 Step4 4. Cellular Validation - pMCM2 Western Blot - Cell Cycle Analysis - BrdU Assay Step3->Step4 Step5 5. In Vivo Evaluation Xenograft mouse models to assess tumor growth inhibition Step4->Step5

Diagram: Workflow for Screening Allosteric Inhibitors. This experimental workflow, based on methodologies from [1], outlines the multi-step process from computational identification of drug-binding sites to in vivo validation of candidate compounds.

How to Proceed with Your Comparison

Since direct data on this compound is not available in the public search results I obtained, here are suggestions for building a complete comparison guide:

  • Consult Specialized Databases: Search for This compound in specialized chemical and pharmacological databases like PubChem, ChEMBL, or BindingDB. These often contain bioactivity data and structures for specific compounds.
  • Review Patent Literature: The synthesis and initial data for a tool compound like this compound are likely described in a patent application. Patent databases are a crucial source of detailed experimental information.
  • Direct Experimental Comparison: The most authoritative method is to generate comparative data in your own or a collaborator's lab, using the experimental protocols outlined above to test this compound alongside clofoctol, dequalinium chloride, and any other relevant compounds.

References

Profiling TAK-931: A Clinical-Stage CDC7 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key antitumor activity data for TAK-931 from preclinical and clinical studies.

Profile Aspect Experimental Data & Findings for TAK-931
Basic Profile Oral, highly selective, small-molecule, time-dependent ATP-competitive CDC7 kinase inhibitor [1].
Molecular Mechanism & Selectivity Inhibits CDC7 enzymatic activity with an IC₅₀ < 0.3 nM. Over 120x more selective for CDC7 than 317 other tested kinases [1].
Cellular Effects Induces replication stress, S-phase delay, and mitotic aberrations. Leads to irreversible antiproliferative effects in cancer cells [1].
In Vivo Antitumor Efficacy Exhibits significant antiproliferative activity in preclinical animal models, including patient-derived xenografts (PDXs) [1].
Activity in RAS-Mutant Cancers Shows higher antiproliferative activity in RAS-mutant vs. RAS-wild-type cells. Efficacy confirmed in pancreatic PDX models [1].
Immune Modulation Induces replication stress-mediated aneuploid cells with a senescence-associated secretory phenotype (SASP), characterized by high expression of inflammatory cytokines (e.g., IL6, CCL5, CXCL10). This promotes tumor-infiltrating immune cell accumulation and sensitizes tumors to immune checkpoint blockade [2] [3].
Clinical Phase & Dosing Phase I study established the recommended Phase II dose as 50 mg once daily on days 1-14 of a 21-day cycle [4].
Clinical Safety Manageable safety profile. Most common adverse events were nausea (60%) and neutropenia (56%) [4].
Clinical Efficacy In the Phase I trial, 5 out of 80 patients with advanced solid tumors achieved a partial response [4].
Combination with DNA-Damaging Agents High-throughput screening identified DNA-damaging agents (e.g., topoisomerase inhibitors, platinum compounds) as top synergistic partners. TAK-931 suppresses Homologous Recombination Repair (HRR), leading to accumulated DNA damage [5].
Combination with ATR/CHK1 Inhibitors Demonstrates synergy with ATR or CHK1 inhibitors in liver cancer models, inducing replication stress and mitotic catastrophe [6].

Key Experimental Protocols for TAK-931

The data in the table above is supported by rigorous experimental methodologies. Here are the details of some key assays:

  • Kinase Selectivity Assays: TAK-931's potency and selectivity were tested against CDC7 and a panel of 317 other kinases. Its IC₅₀ for CDC7 was <0.3 nM, and it was over 120-fold more selective for CDC7 than for any other kinase in the panel [1].
  • Cellular Target Engagement (Pharmacodynamics): Inhibition of CDC7 in cells was measured by quantifying phosphorylation of its direct substrate, MCM2, at Serine 40 (pMCM2) using immunoblotting. pMCM2 suppression is a key biomarker for TAK-931 activity [1] [4].
  • DNA Fiber Assay: This technique directly measures DNA replication dynamics. Cells are pulsed with labeled nucleotides, and the pattern of DNA replication tracks is visualized. Studies showed TAK-931 significantly reduces replication origin firing but increases the speed of individual fork progression [1].
  • In Vivo Combination Studies (with Chemotherapy): Preclinical models (e.g., COLO205 xenografts) were treated with TAK-931 and chemotherapies like CPT-11. Drug concentrations in tumors (pharmacokinetics) and pMCM2 levels (pharmacodynamics) were measured to confirm target engagement without adverse drug-drug interactions. Antitumor efficacy was assessed by measuring tumor volume over time [5].
  • Immune Cell Infiltration Analysis: In mouse allograft models, tumors treated with TAK-931 or a control were harvested. Immune cell infiltration was quantified using immunohistochemistry staining for specific cell markers (e.g., CD3 for T cells, CD8 for cytotoxic T cells, CD11c for dendritic cells) [3].

Mechanism of Action: TAK-931 Induces Replication Stress and Immunogenic Inflammation

The diagrams below illustrate the core mechanism of action of TAK-931 and its consequential effect on the tumor microenvironment.

g cluster_moa TAK-931 Mechanism of Action cluster_tme Impact on Tumor Microenvironment (TME) TAK931 TAK-931 CDC7 CDC7-DBF4 Kinase Complex TAK931->CDC7 Inhibits OriginFiring DNA Replication Origin Firing TAK931->OriginFiring Reduces MCM2 MCM2 Phosphorylation (Ser40) CDC7->MCM2 Phosphorylates MCM2->OriginFiring Initiates RS Replication Stress (RS) OriginFiring->RS Leads to Aneuploidy Aneuploidy / Chromosomal Instability RS->Aneuploidy Senescence Cellular Senescence (Flattened, Enlarged) Aneuploidy->Senescence SASP SASP Inflammatory Cytokines (IL6, CCL5, CXCL10) Senescence->SASP ImmuneInfiltration Increased Infiltration of T Cells, Dendritic Cells SASP->ImmuneInfiltration Attracts ICI Immune Checkpoint Inhibitors (ICI) ImmuneInfiltration->ICI EnhancedImmunity Enhanced Anti-Tumor Immunity & ICI Efficacy ICI->EnhancedImmunity

Diagram 1: TAK-931 induces replication stress, leading to immunogenic senescence. Inhibition of the CDC7 kinase by TAK-931 disrupts DNA replication initiation, causing replication stress and chromosomal instability. This results in senescent cancer cells that secrete inflammatory factors (SASP), attracting immune cells into the tumor and enhancing the efficacy of immunotherapy [1] [2] [3].

Research Implications and Future Directions

The profiling data highlights several promising directions for TAK-931:

  • Novel Immunotherapeutic Strategy: Its ability to turn "cold" tumors "hot" makes it a strong candidate for combination with immune checkpoint inhibitors, potentially overcoming resistance to existing immunotherapies [2] [3].
  • Rational Combination Therapies: The strong synergy with DNA-damaging agents and ATR/CHK1 inhibitors provides a clear roadmap for clinical development, particularly in resistant cancers like liver cancer [6] [5].
  • Biomarker-Driven Patient Selection: The enhanced efficacy in RAS-mutant cancers suggests a potential biomarker for enriching patient populations in clinical trials [1].

References

Cdc7-IN-19 vs CDK inhibitors in cell cycle arrest studies

Author: Smolecule Technical Support Team. Date: February 2026

Cdc7 and CDK Inhibitors at a Glance

The following table summarizes key characteristics of Cdc7 and major CDK inhibitors based on the current literature. Please note that the data for Cdc7-IN-19 is not available in the search results I obtained.

Inhibitor Name Primary Target(s) Role of Target in Cell Cycle Key Experimental Readouts / Phenotypes Development Status (as per cited literature)
This compound Information Not Available N/A Information Not Available N/A

| PHA-767491 | Cdc7, Cdk9 [1] [2] | Cdc7: Initiation of DNA replication [3]. Cdk9: Transcription regulation [1]. | - Induces S-phase retardation & p53-independent cell death in cancer cells [3].

  • Potently suppresses T-cell activation and proliferation [1] [2]. | Preclinical studies; clinical trials terminated [1] [2]. | | TAK-931 | Cdc7 [4] | Initiation of DNA replication [4]. | - Induces replication stress, aneuploidy, and a senescence-like phenotype with inflammatory SASP [4].
  • Synergizes with immune checkpoint blockers in vivo [4]. | Phase I clinical trials (as of 2023) [4]. | | Palbociclib, Ribociclib, Abemaciclib | CDK4/6 [5] | G1 to S phase transition (phosphorylation of RB1) [5]. | - G1 cell cycle arrest [5].
  • Resistance mechanisms include RB1 loss, cyclin E overexpression, and CDK2 activation [5]. | Approved for HR+ metastatic breast cancer [5]. | | Flavopiridol (Alvocidib) | Pan-CDK inhibitor (e.g., CDK9) [6] | Transcriptional regulation (CDK9) [6]. | - Global transcriptional suppression [6].
  • Reported adverse effects include neutropenia and infections [1]. | FDA-approved as an orphan drug for acute myeloid leukemia [1] [6]. |

Experimental Insights and Mechanisms

While data on this compound is lacking, research on other Cdc7 inhibitors reveals distinct mechanisms and experimental observations that are valuable for comparison.

  • Mechanism of Cdc7 Inhibition: Cdc7, in a complex with its regulatory subunit DBF4, is a serine/threonine kinase critical for initiating DNA replication. It phosphorylates MCM2/4/6 subunits of the helicase, facilitating the assembly of the active CMG (Cdc45-MCM-GINS) helicase complex and origin firing [3] [7]. Inhibition of Cdc7 leads to replication fork stalling and DNA damage [3].

  • Key Phenotypes of Cdc7 Inhibitors:

    • Replication Stress and Aneuploidy: The specific Cdc7 inhibitor TAK-931 acts as a next-generation replication stress inducer. Treatment results in the generation of senescence-like aneuploid cells [4].
    • Inflammatory Phenotype: These aneuploid cells highly express inflammatory cytokines and chemokines, a profile known as the Senescence-Associated Secretory Phenotype (SASP). This can remodel the tumor microenvironment and recruit immune cells, providing a rationale for combination with immunotherapy [4].
    • p53-Independent Cell Death: Early research indicated that Cdc7 inhibition induces p53-independent cell death in cancer cells, while having a less severe effect on normal cell viability, suggesting a potential therapeutic window [3].
  • Considerations for Dual Inhibitors: The inhibitor PHA-767491 highlights a key challenge. Its co-inhibition of Cdk9, a key regulator of transcription, leads to potent suppression of T-cell activation [1] [2]. This on-target toxicity for the immune system is a likely contributor to the failure of early clinical trials and underscores the importance of developing highly selective inhibitors [1].

Conceptual Workflow for Cdc7 Inhibition

The diagram below illustrates the general experimental workflow and key mechanistic insights for studying a specific Cdc7 inhibitor like TAK-931, which can serve as a reference for your research on this compound.

G cluster_assays Key Assays Start Treatment with Cdc7 Inhibitor Mech Inhibition of Cdc7-DBF4 Kinase Complex Start->Mech MolEffect Blocked MCM Phosphorylation & CMG Helicase Assembly Mech->MolEffect Assay Experimental Assays Mech->Assay CellEffect Replication Fork Stalling S Phase Progression Retardation MolEffect->CellEffect MolEffect->Assay Phenotype Generation of Aneuploid Cells with SASP CellEffect->Phenotype Leads to CellEffect->Assay Phenotype->Assay A1 Western Blot: MCM phospho-sites A2 DNA Fiber Assay: Origin Firing A3 Flow Cytometry: Cell Cycle & DNA Content A4 qPCR/RNA-seq: SASP Cytokines (IL-6, CXCL10) A5 Immunofluorescence: γH2AX Foci (DNA Damage) A6 SA-β-Gal Staining: Senescence

References

Cdc7-IN-19 performance in patient-derived xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

CDC7 Inhibitor Performance in Preclinical Models

While data on Cdc7-IN-19 is unavailable, the table below summarizes the published performance of other CDC7 inhibitors in various cancer models, including PDX studies.

Inhibitor Name Cancer Model Type Cancer Type(s) Studied Key Performance Findings Primary Mechanism / Effect
Simurosertib (TAK-931) PDX Models [1] Lung adenocarcinoma (LUAD), Prostate adenocarcinoma (PRAD), de novo SCLC [1] Suppressed neuroendocrine transformation; extended response to targeted therapy and cytotoxic chemotherapy [1] Induces proteasome-mediated degradation of MYC, constraining lineage plasticity [1]
XL413 PDX Models [2] Chemo-resistant Small-Cell Lung Cancer (SCLC) [2] Showed a synergistic effect with chemotherapy (cisplatin, etoposide); improved efficacy in vivo [2] Synergizes with chemotherapy to increase apoptosis and induce G1/S phase arrest in chemo-resistant cells [2]
XL413 Cell Line Models (In vitro) [3] K562 erythroleukemia cells, primary human T cells [3] Increased homology-directed repair (HDR) efficiency by up to 3.5-fold in gene editing experiments [3] Slows S-phase progression, creating a favorable window for templated DNA repair [3]

Experimental Workflow in PDX Models

The value of PDX models lies in their ability to more closely mimic human tumor biology. The diagram below illustrates the general workflow for evaluating a drug's efficacy in a PDX study, which is the type of methodology used to generate the data for the inhibitors above.

Start Start: Patient Tumor Tissue Implant Implant into Immunodeficient Mouse Start->Implant Passage Tumor Growth & Model Stabilization (F2-F3) Implant->Passage Randomize Randomize into Treatment Groups Passage->Randomize Treat Administer Treatment (e.g., Vehicle vs. Drug) Randomize->Treat Measure Measure Outcomes: Tumor Volume, Biomarkers Treat->Measure Analyze Analyze Efficacy Measure->Analyze

The standard experimental protocol involves [4]:

  • Model Generation: Tumor tissues from patients are implanted into immunodeficient mice to create the first generation (F0) of PDX models. The model is typically stabilized over a few generations (F2-F3) to ensure reliability for drug testing.
  • Study Design: Mice with established tumors are randomly assigned to different treatment groups (e.g., control, standard therapy, investigational drug, combination therapy).
  • Dosing and Monitoring: Treatments are administered according to a set schedule. Tumor volume and mouse body weight are monitored regularly.
  • Endpoint Analysis: At the end of the study, tumors are collected for further analysis. Key metrics for evaluating performance include:
    • Tumor Growth Inhibition: Comparing tumor volume and growth rates between groups.
    • Biomarker Analysis: Using techniques like Western blot to confirm target engagement (e.g., reduction in phosphorylated MCM2 for CDC7 inhibitors) [2].
    • Pathological Examination: Assessing changes in tumor histology.

References

×

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

351.16952493 Da

Monoisotopic Mass

351.16952493 Da

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types